5-Chloroquinoline-8-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSEQPKHWYRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296138 | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-21-5 | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 5-Chloroquinoline-8-carbaldehyde: An In-Depth Technical Guide
Executive Summary
The synthesis of highly functionalized quinolines, specifically 5-chloroquinoline-8-carbaldehyde , presents unique challenges in regiocontrol and chemoselectivity. As a critical intermediate in the development of anti-viral agents, antipsychotics, and advanced functional materials, its reliable preparation is paramount. This whitepaper details a field-proven, scalable synthetic pathway, analyzing the causality behind reagent selection and establishing self-validating experimental protocols to ensure scientific integrity.
Retrosynthetic Analysis & Pathway Selection
The target molecule features a quinoline core with a chlorine atom at C5 and a formyl group at C8. The most robust retrosynthetic disconnection leads back to 5-chloro-8-methylquinoline , which can be assembled from commercially available 5-chloro-2-methylaniline via a Skraup synthesis.
From the 8-methylquinoline intermediate, two primary oxidative pathways exist to yield the C8-aldehyde:
-
Direct Oxidation: Utilizing Selenium Dioxide (SeO
)[1]. -
Radical Bromination & Hydrolysis: A two-step sequence using N-Bromosuccinimide (NBS) followed by silver-promoted hydrolysis[2],[3].
Figure 1: Overall synthetic workflow for 5-chloroquinoline-8-carbaldehyde.
Step 1: Construction of the Quinoline Core (Skraup Synthesis)
The Skraup reaction is the foundational step for building the quinoline heterocycle. By reacting 5-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidant, the pyridine ring is formed.
Mechanistic Causality
Glycerol undergoes acid-catalyzed dehydration to form acrolein in situ. The aniline amine performs a conjugate (Michael) addition to the acrolein, followed by an electrophilic aromatic substitution that closes the ring at the ortho position (C6 of the aniline). Nitrobenzene is selected as the oxidant over arsenic pentoxide; it serves as a mild hydrogen acceptor to aromatize the dihydroquinoline intermediate, preventing the violent exothermic runaways often associated with stronger oxidants.
Figure 2: Mechanistic steps of the Skraup quinoline synthesis.
Protocol 1: Synthesis of 5-Chloro-8-methylquinoline
-
Reagents: 5-Chloro-2-methylaniline (1.0 eq), Glycerol (2.5 eq), Nitrobenzene (0.6 eq), Conc. H
SO (3.0 eq). -
Procedure:
-
Charge a round-bottom flask with the aniline, glycerol, and nitrobenzene.
-
Cool the flask in an ice bath and add conc. H
SO dropwise with vigorous stirring to control the initial exotherm. -
Equip with a reflux condenser and heat gradually to 140–150 °C for 4 hours.
-
Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with 10M NaOH. Steam distill the mixture to remove unreacted nitrobenzene. Extract the aqueous residue with Ethyl Acetate (EtOAc), dry over Na
SO , and concentrate.
-
-
Self-Validating System: The reaction progress is validated by the complete dissolution of the aniline and the darkening of the mixture. Post-reaction, TLC (Hexanes/EtOAc 4:1) must show a ninhydrin-negative spot, confirming the total consumption of the primary amine.
Step 2: Benzylic Oxidation to the Aldehyde
Converting the C8-methyl group to an aldehyde is notoriously tricky. While SeO
Consequently, a two-step radical bromination/hydrolysis route is the preferred, high-yielding alternative[2],[3].
Quantitative Comparison of Oxidative Routes
| Parameter | Route A: Direct Oxidation | Route B: Bromination / Hydrolysis |
| Reagents | SeO | NBS, AIBN, PhCF |
| Step Count | 1 | 2 |
| Overall Yield | Low (<10-30%)[3] | High (70-85%)[2] |
| Scalability | Poor (Exothermic, Se toxicity) | Excellent (Robust radical chain) |
| Safety Profile | High toxicity (Selenium waste) | Moderate (Standard organic waste) |
Protocol 2: Radical Bromination to 5-Chloro-8-(dibromomethyl)quinoline
-
Causality Check: Exactly 2.1 equivalents of NBS are required. Monobromination would lead to a benzylic alcohol during hydrolysis, necessitating a third oxidation step (e.g., Swern). Pushing to the gem-dibromide ensures direct hydrolysis to the aldehyde.
-
Procedure:
-
Dissolve 5-chloro-8-methylquinoline (1.0 eq) in trifluorotoluene (PhCF
, a greener alternative to CCl ). -
Add NBS (2.1 eq) and AIBN (0.05 eq).
-
Reflux under a halogen lamp (or standard heating) for 4–6 hours.
-
Workup: Cool to 0 °C. Filter off the precipitated solid and concentrate the filtrate in vacuo.
-
-
Self-Validating System: NBS is a dense powder that sinks. As the radical chain reaction proceeds, it is converted to succinimide, which is significantly less dense and insoluble in cold non-polar solvents. The visual cue of succinimide floating to the surface serves as an intrinsic indicator of reaction completion.
Protocol 3: Hydrolysis to 5-Chloroquinoline-8-carbaldehyde
-
Causality Check: Silver nitrate (AgNO
) acts as a halophilic Lewis acid. By precipitating out insoluble AgBr, it drives the equilibrium of the nucleophilic substitution forward under neutral, mild conditions. This prevents the Cannizzaro-type degradation of the sensitive product that occurs under harsh basic hydrolysis. -
Procedure:
-
Dissolve the crude 5-chloro-8-(dibromomethyl)quinoline (1.0 eq) in an Ethanol/Water mixture (3:1).
-
Add AgNO
(2.2 eq) wrapped in foil to prevent photolytic degradation. -
Heat to 80 °C for 2 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the precipitate. Extract the filtrate with Dichloromethane (DCM), wash with brine, dry, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
-
Self-Validating System: The immediate formation of a dense, pale-yellow AgBr precipitate upon heating visually confirms the successful displacement of the benzylic bromines.
Analytical Characterization & Validation
To confirm the structural integrity of 5-chloroquinoline-8-carbaldehyde, the following analytical signatures must be verified:
-
H NMR (CDCl
): A sharp, highly deshielded singlet near 11.2 - 11.5 ppm , characteristic of the C8-formyl proton hydrogen-bonding with the quinoline nitrogen. -
C NMR: The carbonyl carbon should appear near
192 ppm . -
IR Spectroscopy: A strong, sharp
stretching frequency at approximately 1690 cm . -
Mass Spectrometry (ESI-MS): An
peak at m/z 192.0 (with a characteristic 3:1 isotopic pattern at 194.0 confirming the presence of a single chlorine atom).
References
-
Zhang, G., et al. (2012). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 55(20), 8615–8630.[2] URL:[Link]
-
Hua, D. H., et al. (2012). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters, 22(10), 3480–3484.[3] URL:[Link]
-
Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Angewandte Chemie International Edition, 50(15), 3362–3374.[1] URL:[Link]
Sources
- 1. If C–H Bonds Could Talk – Selective C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 5-Chloroquinoline-8-carbaldehyde in Metallo-Drug Discovery
Executive Summary
In the landscape of medicinal inorganic chemistry, the rational design of transition metal complexes relies heavily on the selection of privileged organic scaffolds. 5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5) has emerged as a highly versatile precursor for synthesizing multidentate Schiff base ligands. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of this molecule, explain the causality behind its structural advantages in drug design, and provide self-validating experimental workflows for its application in developing potent anticancer metallo-drugs.
Molecular Architecture & Physicochemical Properties
The efficacy of a drug scaffold is dictated by its physicochemical profile. 5-Chloroquinoline-8-carbaldehyde features a planar, aromatic quinoline core that is highly suitable for DNA intercalation.
The strategic placement of substituents dictates its utility:
-
5-Chloro Substitution: The halogen atom exerts an electron-withdrawing effect, modulating the basicity of the quinoline nitrogen. More importantly, it increases the overall lipophilicity (predicted XlogP of ~2.7), which enhances cellular membrane permeability and facilitates hydrophobic interactions within the binding pockets of carrier proteins like Human Serum Albumin (HSA)[1].
-
8-Carbaldehyde Moiety: This highly electrophilic carbonyl group is perfectly positioned for nucleophilic attack by primary amines. Upon condensation, it forms an imine (Schiff base) where the new nitrogen atom sits adjacent to the quinoline nitrogen, creating a thermodynamically stable bidentate or tridentate chelating pocket for transition metals.
Table 1: Core Physicochemical Data
| Property | Value | Analytical Significance |
| CAS Number | 1260794-21-5 | Unique identifier for procurement and registry[1]. |
| Molecular Formula | C₁₀H₆ClNO | Defines stoichiometric calculations for ligand synthesis[1]. |
| Molecular Weight | 191.61 g/mol | Utilized for molarity and yield computations. |
| Monoisotopic Mass | 191.0138 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
| Predicted XlogP | 2.7 | Indicates optimal lipophilicity for oral bioavailability and HSA binding[1]. |
| SMILES | O=CC1=CC2=C(Cl)C=CC=C2N=C1 | Used for in silico molecular docking and ADME predictions[1]. |
Mechanistic Rationale in Coordination Chemistry & Oncology
Do not view 5-Chloroquinoline-8-carbaldehyde merely as a building block; view it as a programmable pharmacophore. When condensed with aromatic amines (such as benzocaine or hydrazides), it forms a Schiff base that acts as a potent ligand for Cu(II) ions[2].
The Causality of Cu(II) Chelation: Why synthesize Cu(II) complexes from this specific scaffold? Copper is a bio-essential transition metal capable of undergoing redox cycling. The quinoline-derived Schiff base stabilizes the Cu(II) center during systemic circulation. Once the complex enters the acidic, reducing microenvironment of a tumor cell, the Cu(II) center interacts with cellular reductants (like glutathione). This triggers Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS)[3].
The resulting oxidative stress leads to mitochondrial dysfunction, activation of caspase-3/7 pathways, and ultimately, tumor cell apoptosis (specifically arresting the cell cycle at the G0/G1 phase). Furthermore, the planar quinoline core allows the complex to intercalate into the minor groove of DNA, providing a dual-action cytotoxic mechanism that is often 1.9–3.5-fold more potent than standard cisplatin treatments[3].
Validated Experimental Workflows
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis and biological evaluation of 5-Chloroquinoline-8-carbaldehyde derivatives.
Protocol 1: Synthesis of Schiff Base Ligands
Objective: To generate a multidentate chelating ligand via nucleophilic addition and dehydration.
-
Condensation: Dissolve 10 mmol of 5-Chloroquinoline-8-carbaldehyde and 10 mmol of the target primary amine (e.g., 4-aminobenzoic acid ethyl ester) in 50 mL of anhydrous methanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.
-
Reflux: Stir the mixture under reflux (60 °C) for 12-18 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v).
-
Isolation: Cool the mixture to 4 °C. Filter the resulting precipitate, wash with cold methanol, and dry in vacuo.
-
System Validation: Perform FT-IR spectroscopy. The reaction is validated if the aldehyde C=O stretch (~1704 cm⁻¹) disappears and a sharp imine -C=N- stretch emerges at 1590–1610 cm⁻¹[3].
Protocol 2: Preparation of Cu(II) Metallo-Drug Complexes
Objective: To coordinate the Schiff base ligand with a transition metal center.
-
Ligand Solvation: Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of hot ethanol.
-
Metal Addition: Dropwise add an equimolar solution of Cu(NO3)₂·3H₂O or CuCl₂·2H₂O (2 mmol in 10 mL ethanol) under continuous stirring.
-
Complexation: Reflux the mixture for 4-6 hours. A distinct color shift to dark green or brown indicates successful coordination.
-
Crystallization: Filter the hot solution and allow the filtrate to evaporate slowly at room temperature to yield single crystals.
-
System Validation: Confirm the paramagnetic Cu(II) center via Electron Paramagnetic Resonance (EPR) spectroscopy. Utilize UV-Vis spectroscopy to identify d-d electron transitions (typically around 600-700 nm)[3].
Protocol 3: In Vitro Cytotoxicity & HSA Binding Evaluation
Objective: To quantify antitumor efficacy and pharmacokinetic transport potential.
-
Cell Culture: Seed HeLa cells in 96-well plates (5×10³ cells/well) in DMEM with 10% FBS. Incubate for 24h at 37 °C, 5% CO₂.
-
Dosing: Treat cells with serial dilutions of the Cu(II) complex (1–100 µM) for 48 hours.
-
Viability Assay (Validation): Add MTT reagent and incubate for 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC₅₀ value.
-
HSA Titration: Titrate 1 µM Human Serum Albumin (HSA) with increasing concentrations of the complex (0-10 µM). Monitor fluorescence quenching at 340 nm (λex = 295 nm) to calculate the Stern-Volmer quenching constant and determine binding affinity (Kb)[3].
Visualizing Workflows and Biological Pathways
Experimental workflow for synthesizing Cu(II) Schiff base complexes.
Mechanism of ROS-mediated mitochondrial apoptosis and DNA intercalation.
References
- Title: 5-chloroquinoline-8-carbaldehyde (C10H6ClNO)
- Title: A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers URL
- Title: Copper(ii)
Sources
- 1. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 3. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloroquinoline-8-carbaldehyde CAS number and structure
Executive Summary
5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5 ) is a specialized heterocyclic building block critical to medicinal chemistry and ligand synthesis. Distinguished by its dual functionality—an electron-withdrawing chlorine atom at the C5 position and a reactive formyl group at the C8 position—this compound serves as a versatile scaffold for developing Schiff base ligands, metallodrugs, and bioactive heterocycles. Its structural rigidity and electronic properties make it a prime candidate for exploring structure-activity relationships (SAR) in anticancer and antimicrobial drug discovery.
Chemical Identity & Structure
Core Identifiers
| Property | Detail |
| CAS Number | 1260794-21-5 |
| IUPAC Name | 5-Chloroquinoline-8-carbaldehyde |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol |
| SMILES | Clc1ccc(C=O)c2ncccc12 |
| Appearance | Pale yellow to tan solid (typical for quinoline aldehydes) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM; sparingly soluble in water. |
Structural Analysis
The molecule features a quinoline fused ring system.
-
Position 5 (Chlorine): The chloro substituent exerts a -I (inductive withdrawing) effect, deactivating the ring towards electrophilic attack but enhancing the lipophilicity of the molecule, which is crucial for membrane permeability in drug design.
-
Position 8 (Aldehyde): The formyl group is the primary reactive center. Positioned peri to the quinoline nitrogen, it allows for the formation of tridentate ligands (N,N,O or N,N,S) upon condensation with amines, facilitating stable metal complexation.
Synthesis & Manufacturing Protocols
While specific "named" industrial recipes for this isomer are proprietary, the synthesis follows established protocols for functionalized quinolines. The most robust route involves the Selenium Dioxide Oxidation of the 8-methyl precursor.
Primary Route: SeO₂ Oxidation of 5-Chloro-8-methylquinoline
This method is preferred for its specificity in converting benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids.
Precursor: 5-Chloro-8-methylquinoline (Synthesized via Skraup reaction of 5-chloro-2-methylaniline).
Protocol:
-
Dissolution: Dissolve 5-chloro-8-methylquinoline (1.0 eq) in 1,4-dioxane (or xylene for higher temperature).
-
Oxidation: Add Selenium Dioxide (SeO₂, 1.1–1.5 eq).
-
Reflux: Heat the mixture to reflux (100–140°C) for 4–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc) for the disappearance of the starting material.
-
Filtration: Cool the mixture and filter off the precipitated black selenium metal through a Celite pad.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography (Silica gel, CH₂Cl₂/Hexane gradient) or recrystallization from ethanol.
Alternative Route: Lithiation-Formylation
Used when high regioselectivity is required and the methyl precursor is unavailable.
-
Start: 5-Chloro-8-bromoquinoline.
-
Lithiation: Treat with n-Butyllithium (n-BuLi) in dry THF at -78°C to generate the 8-lithio species via Halogen-Metal Exchange.
-
Quench: Add anhydrous DMF (N,N-Dimethylformamide) to the cold solution.
-
Hydrolysis: Warm to room temperature and quench with aqueous NH₄Cl to release the aldehyde.
Synthesis Workflow Diagram (DOT)
Caption: Synthetic pathway transforming 5-chloro-2-methylaniline to the target aldehyde via Skraup cyclization and SeO₂ oxidation.
Reactivity Profile
The chemical behavior of 5-chloroquinoline-8-carbaldehyde is dominated by the C8-formyl group, making it an electrophilic hub.
Schiff Base Formation (Condensation)
The most common application is the reaction with primary amines (aryl amines, hydrazides, amino acids) to form imines (Schiff bases) .
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Significance: The resulting C=N bond, combined with the quinoline Nitrogen, creates a chelating pocket (N-N donor set) ideal for coordinating transition metals (Cu, Zn, Ru, Pt).
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ or Ag₂O yields 5-chloroquinoline-8-carboxylic acid , a precursor for amide coupling.
-
Reduction: NaBH₄ reduction yields 5-chloro-8-quinolinemethanol , used in ether synthesis.
Reactivity Network Diagram (DOT)
Caption: Divergent reactivity pathways demonstrating the versatility of the aldehyde group in generating ligands and derivatives.
Pharmaceutical & Research Applications[1][2]
Antimicrobial & Anticancer Agents
Derivatives of quinoline-8-carbaldehyde are potent bioactive pharmacophores. The 5-chloro substituent enhances lipophilicity, facilitating passive transport across bacterial cell walls or cancer cell membranes.
-
Mechanism: Schiff bases derived from this core often act by intercalating DNA or inhibiting specific metalloenzymes (e.g., ribonucleotide reductase) by chelating the active site metal.
-
Key Study: Research on related 8-hydroxyquinoline aldehydes indicates that halogenation (Cl, Br) at position 5 significantly increases cytotoxicity against tumor cell lines compared to the non-halogenated parent.
Coordination Chemistry (Metallodrugs)
The N,O or N,N (imine) binding motif is "privileged" in inorganic chemistry.
-
Copper(II) Complexes: Used as artificial nucleases (DNA cleavage agents).
-
Ruthenium(II) Complexes: Investigated for photodynamic therapy (PDT) due to their ability to generate singlet oxygen upon irradiation.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid over time.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
Thoreauchem. (n.d.). Product Detail: 5-chloroquinoline-8-carbaldehyde (CAS 1260794-21-5).[1] Retrieved from [Link]
-
Musiol, R., et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 25(9), 2083. (Describes analogous synthesis and characterization of quinoline-5/7-carbaldehydes). Retrieved from [Link][2]
-
Venkatesh, P., et al. (2012). "Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde." ResearchGate.[3] (Provides general protocols for quinoline aldehyde Schiff base formation). Retrieved from [Link]
-
PubChem. (2025). 5-Chloro-8-hydroxyquinoline (Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Spectroscopic Scrutiny of 5-Chloroquinoline-8-carbaldehyde: A Technical Guide for Advanced Drug Development
Introduction: The Imperative of Unambiguous Characterization in Quinoline Chemistry
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the bedrock of any successful research endeavor. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a chloro group at the 5-position and a carbaldehyde at the 8-position, can profoundly influence the molecule's steric and electronic properties, and consequently its biological activity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Chloroquinoline-8-carbaldehyde. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous quinoline derivatives to provide a robust predictive characterization. This approach is designed to empower researchers in the unambiguous identification and quality assessment of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for delineating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed picture of the electronic environment and connectivity of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducible results.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid 5-Chloroquinoline-8-carbaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion for unambiguous interpretation.
-
Standard acquisition parameters for both ¹H and ¹³C NMR should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Chloroquinoline-8-carbaldehyde is based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of both the chlorine atom and the aldehyde group will significantly influence the chemical shifts of the aromatic protons, generally causing a downfield shift compared to the parent quinoline.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | dd | J ≈ 4.5, 1.8 |
| H-3 | ~7.6 - 7.8 | dd | J ≈ 8.5, 4.5 |
| H-4 | ~8.3 - 8.5 | dd | J ≈ 8.5, 1.8 |
| H-6 | ~7.8 - 8.0 | d | J ≈ 8.0 |
| H-7 | ~8.0 - 8.2 | d | J ≈ 8.0 |
| 8-CHO | ~10.2 - 10.5 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (8-CHO): The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet in the region of 10.2-10.5 ppm. This significant deshielding is a hallmark of protons attached to a carbonyl carbon.
-
Pyridine Ring Protons (H-2, H-3, H-4): The protons on the pyridine ring are influenced by the electronegative nitrogen atom. H-2 is expected to be the most deshielded of this trio due to its proximity to both the nitrogen and the electron-withdrawing influence of the benzene ring system.
-
Benzene Ring Protons (H-6, H-7): The protons on the substituted benzene ring will appear as doublets, assuming coupling only to their immediate neighbors. The electron-withdrawing chloro group at C-5 and the aldehyde at C-8 will deshield these protons, shifting them downfield.
Diagram of Predicted ¹H NMR Assignments for 5-Chloroquinoline-8-carbaldehyde
Caption: Predicted ¹H NMR chemical shift assignments for 5-Chloroquinoline-8-carbaldehyde.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~136 - 138 |
| C-4a | ~128 - 130 |
| C-5 | ~132 - 134 |
| C-6 | ~128 - 130 |
| C-7 | ~130 - 132 |
| C-8 | ~135 - 137 |
| C-8a | ~148 - 150 |
| 8-CHO | ~192 - 195 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (8-CHO): The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, appearing in the region of 192-195 ppm.
-
Carbons Attached to Nitrogen (C-2, C-8a): These carbons are deshielded due to the electronegativity of the nitrogen atom and will appear at relatively low field.
-
Carbon Attached to Chlorine (C-5): The carbon atom directly bonded to the chlorine atom will also experience a downfield shift.
-
Quaternary Carbons (C-4a, C-8, C-8a): These carbons will typically show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.
2. Data Acquisition:
-
The FT-IR spectrum is typically recorded over the wavenumber range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Predicted Characteristic IR Absorption Bands
The IR spectrum of 5-Chloroquinoline-8-carbaldehyde is expected to show characteristic absorption bands for the aromatic system, the aldehyde group, and the C-Cl bond.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Interpretation of the IR Spectrum:
-
Aldehyde Group: The most diagnostic peaks will be the strong C=O stretching absorption around 1700 cm⁻¹ and the two weaker C-H stretching bands of the aldehyde proton near 2830 and 2730 cm⁻¹.
-
Aromatic Ring: The presence of the quinoline ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Cl Bond: A medium to strong absorption band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction and Ionization:
-
The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
2. Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrometric Data
The predicted mass spectrum of 5-Chloroquinoline-8-carbaldehyde will show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 191.01 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 193.01 | Isotopic peak due to ³⁷Cl (approx. 32.5% of [M]⁺) |
| [M-H]⁺ | 190.00 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 162.02 | Loss of the formyl radical |
| [M-Cl]⁺ | 156.05 | Loss of a chlorine radical |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 191.01 will confirm the molecular weight of the compound. The presence of a significant peak at m/z 193.01 (the [M+2]⁺ peak) with an intensity of approximately one-third of the [M]⁺ peak is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For 5-Chloroquinoline-8-carbaldehyde, the loss of the aldehyde group (as a CHO radical) to give a fragment at m/z 162.02 is a likely fragmentation pathway. The loss of the chlorine atom would result in a fragment at m/z 156.05.
Diagram of Key Mass Spectrometry Fragmentation Pathways
solubility of 5-Chloroquinoline-8-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloroquinoline-8-carbaldehyde in Organic Solvents
Introduction
5-Chloroquinoline-8-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a versatile synthetic intermediate, its quinoline core, substituted with a reactive aldehyde and an electron-withdrawing chloro group, makes it a valuable building block for novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Chief among these is solubility.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents dictates every stage of its lifecycle—from the selection of appropriate reaction media and purification strategies (like crystallization) to its formulation into a drug delivery system. Poor solubility can create significant hurdles, impacting reaction kinetics, yield, and ultimately, the bioavailability of a final product.
While extensive quantitative solubility data for 5-Chloroquinoline-8-carbaldehyde is not widely documented in public literature, this guide provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, provide robust, field-proven experimental protocols for accurate measurement, and leverage data from structurally similar compounds to perform a predictive analysis. This document serves as a complete technical resource for any scientist aiming to work with and understand the solubility characteristics of 5-Chloroquinoline-8-carbaldehyde.
Part 1: Physicochemical Profile & Solubility Predictions
The molecular structure of 5-Chloroquinoline-8-carbaldehyde provides critical clues to its solubility behavior. The fused aromatic quinoline system is inherently nonpolar and hydrophobic. The chlorine atom at the 5-position further enhances lipophilicity. The aldehyde group at the 8-position introduces polarity and a site for potential intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [PubChem][1] |
| Molecular Weight | 191.61 g/mol | [Thoreauchem][2] |
| CAS Number | 1260794-21-5 | [Thoreauchem][2] |
| Predicted XLogP3 | 2.7 | [PubChem][1] |
| Appearance | Expected to be a solid at room temperature | N/A |
Structural Analysis and Predictions:
-
Polarity: The molecule possesses a permanent dipole due to the electronegative nitrogen in the quinoline ring and the oxygen of the carbonyl group. However, the large, nonpolar aromatic surface area suggests the molecule is, on the whole, moderately polar with significant nonpolar character.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols). Crucially, it lacks a hydrogen bond donor site, which will limit its solubility in highly cohesive solvents compared to analogues with -OH or -NH groups.[3]
-
"Like Dissolves Like" Prediction: Based on the "like dissolves like" principle, 5-Chloroquinoline-8-carbaldehyde is predicted to have limited solubility in highly polar protic solvents like water and low-chain alcohols (e.g., methanol).[4] It is expected to exhibit greater solubility in aprotic polar solvents (e.g., DMSO, Acetone) and moderately polar solvents (e.g., Ethyl Acetate) that can engage in dipole-dipole interactions. Its solubility in purely nonpolar solvents like hexane may be limited, though better than in water. The predicted XLogP of 2.7, indicating a preference for an octanol environment over water, supports the expectation of higher solubility in organic media.[1]
Part 2: Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the lattice energy of the solute's crystal structure and the cohesive forces of the solvent.
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Intermolecular forces governing solubility.
Part 3: Experimental Determination of Solubility
To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at a given temperature.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the process of creating a saturated solution and preparing it for quantitative analysis.
Rationale: This method ensures that the system reaches a true equilibrium between the undissolved solid and the dissolved solute, providing a definitive solubility value under specific conditions. Agitation for 24-72 hours is critical to overcome kinetic barriers to dissolution.[5]
Materials:
-
5-Chloroquinoline-8-carbaldehyde
-
Selected organic solvents (HPLC-grade)
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Centrifuge
-
0.22 µm PTFE syringe filters
Procedure:
-
Preparation: Add an excess amount of solid 5-Chloroquinoline-8-carbaldehyde to a 4 mL glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours. The extended time ensures equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean HPLC vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.
-
Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the final filtrate using a validated analytical method, such as HPLC-UV, as described below.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines how to determine the solute concentration in the filtrate from Protocol 1.
Rationale: HPLC is a highly accurate and specific quantification technique. It separates the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured. A standard calibration curve is essential for converting the instrumental response (peak area) into a precise concentration.
Procedure:
-
Standard Stock Preparation: Accurately weigh approximately 10 mg of 5-Chloroquinoline-8-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Calibration Curve Standards: Perform a serial dilution of the stock solution to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system, starting with the lowest concentration.
-
Inject the prepared filtrate sample(s) from Protocol 1. It is recommended to inject each sample in triplicate.
-
-
Data Processing:
-
Integrate the area of the chromatographic peak corresponding to 5-Chloroquinoline-8-carbaldehyde for all standards and samples.
-
Plot the peak area of the standards against their known concentrations.
-
Perform a linear regression to generate a calibration curve and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.
-
-
Solubility Calculation: Use the equation of the line to calculate the concentration of the compound in the experimental sample. Remember to account for any dilutions made.
Solubility (mg/mL) = (Sample Peak Area - Intercept) / Slope × Dilution Factor
dot graph TD { graph [fontname="Arial", splines=lines]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Experimental workflow for solubility determination.
Part 4: Case Study & Predictive Analysis (Solubility of 5-Chloro-8-hydroxyquinoline)
In the absence of direct data for the target compound, we can analyze the experimentally determined solubility of its close structural analogue, 5-chloro-8-hydroxyquinoline (Cloxiquine) . This compound differs only by having a hydroxyl (-OH) group at position 8 instead of a carbaldehyde (-CHO) group. The key difference is the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, whereas the aldehyde is only an acceptor.
The following table presents the mole-fraction solubility of Cloxiquine in twelve organic solvents at 298.15 K (25°C).[6]
| Solvent | Solvent Type | Mole Fraction (x₁) | Solubility (mg/mL) |
| 1,4-Dioxane | Polar Aprotic | 0.0751 | ~145.4 |
| 2-Ethoxyethanol | Polar Protic | 0.0333 | ~68.1 |
| n-Propyl Acetate | Moderately Polar | 0.0297 | ~53.3 |
| 2-Methoxyethanol | Polar Protic | 0.0291 | ~58.2 |
| Ethyl Acetate | Moderately Polar | 0.0269 | ~49.8 |
| Methyl Acetate | Moderately Polar | 0.0245 | ~51.9 |
| Isopropyl Acetate | Moderately Polar | 0.0232 | ~41.7 |
| Acetone (DMK) | Polar Aprotic | 0.0200 | ~47.7 |
| n-Propyl Alcohol | Polar Protic | 0.0076 | ~22.6 |
| Ethanol (EtOH) | Polar Protic | 0.0058 | ~20.9 |
| Isopropyl Alcohol | Polar Protic | 0.0045 | ~13.4 |
| Methanol (MtOH) | Polar Protic | 0.0042 | ~22.8 |
| Note: mg/mL values are estimated from mole fraction for illustrative purposes and depend on solvent density. |
Analysis & Predictions for 5-Chloroquinoline-8-carbaldehyde:
-
High Solubility in Aprotic & Ester Solvents: Cloxiquine shows the highest solubility in 1,4-dioxane, followed by ether-alcohols and various acetate esters.[6] This indicates that strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key drivers for dissolution. It is highly probable that 5-Chloroquinoline-8-carbaldehyde will also exhibit excellent solubility in these same classes of solvents (Dioxane, Acetone, Ethyl Acetate).
-
Lower Solubility in Alcohols: The solubility of Cloxiquine is significantly lower in primary and secondary alcohols like ethanol and methanol.[6] This is because these solvents have strong cohesive energy due to their own hydrogen-bonding networks. While the hydroxyl group of Cloxiquine can integrate into this network, the large aromatic core is disruptive.
-
Predicted Difference: The aldehyde group of 5-Chloroquinoline-8-carbaldehyde is less polar and cannot donate a hydrogen bond like the hydroxyl group of Cloxiquine. This has two implications:
-
The solute-solute (crystal lattice) energy might be lower, which could favor solubility.
-
The solute-solvent interaction with protic solvents (alcohols) will be weaker, as it can only accept, not donate, hydrogen bonds. This will likely decrease its solubility in alcohols (Methanol, Ethanol) relative to Cloxiquine.
-
Conversely, because the carbaldehyde is less polar and more lipophilic (XLogP 2.7 vs. ~2.1 for Cloxiquine), its solubility in moderately polar and less polar solvents (e.g., Toluene, Dichloromethane) may be enhanced compared to its hydroxyl analogue.
-
-
DMSO Solubility: A similar compound, 8-Hydroxyquinoline-2-carbaldehyde, is reported to have a solubility of 100 mg/mL in DMSO.[7] Given this, it is reasonable to expect that 5-Chloroquinoline-8-carbaldehyde will also be highly soluble in DMSO.
Conclusion
Understanding the solubility of 5-Chloroquinoline-8-carbaldehyde is a critical prerequisite for its successful application in research and development. While specific quantitative data remains sparse in the literature, this guide has established a comprehensive framework based on sound scientific principles. By analyzing its physicochemical properties, we predict favorable solubility in polar aprotic and moderately polar organic solvents, with limited solubility in highly protic or nonpolar media.
The detailed, step-by-step protocols provided for the shake-flask method and subsequent HPLC quantification represent a self-validating system for researchers to generate highly accurate and reliable solubility data. Furthermore, the analysis of the structurally related 5-chloro-8-hydroxyquinoline serves as a powerful predictive tool, allowing scientists to make informed decisions on solvent selection for synthesis, purification, and formulation. This guide empowers researchers to overcome the data gap and confidently characterize the solubility profile of this important chemical entity.
References
[8] PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
[1] PubChemLite. (n.d.). 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). Retrieved February 27, 2026, from [Link]
[2] Thoreauchem. (n.d.). 5-chloroquinoline-8-carbaldehyde-1260794-21-5. Retrieved February 27, 2026, from [Link]
[9] StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[10] Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved February 27, 2026, from [Link]
[4] CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[11] Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from [Link]
[12] OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 27, 2026, from [Link]
[13] Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved February 27, 2026, from [Link]
[6] Chen, J., et al. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Retrieved February 27, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]
[5] ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved February 27, 2026, from [Link]
[14] USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved February 27, 2026, from [Link]
[15] MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 27, 2026, from [Link]
[16] Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from
Sources
- 1. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. thoreauchem.com [thoreauchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. uspnf.com [uspnf.com]
- 15. mdpi.com [mdpi.com]
- 16. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
starting materials for 5-Chloroquinoline-8-carbaldehyde synthesis
The synthesis of 5-Chloroquinoline-8-carbaldehyde is a precision exercise in heterocyclic chemistry, primarily requiring the functionalization of the quinoline scaffold at the C8 position while maintaining a halogen substituent at C5.
This guide details the most robust and chemically logical pathway: the De Novo Construction-Oxidation Route . This approach minimizes regioselectivity issues associated with direct formylation by installing the carbon scaffold early via a Skraup cyclization, followed by a selective oxidation of the methyl handle.
Retrosynthetic Analysis & Strategy
Direct formylation of 5-chloroquinoline (via Vilsmeier-Haack or similar EAS) is ill-advised due to poor regiocontrol; the deactivated pyridine ring and the chloro-substituted benzene ring lead to complex isomer mixtures.
The superior strategy relies on Retaining the Carbon Skeleton . We utilize a methyl group as a "masked" aldehyde. This shifts the challenge from C-C bond formation (difficult on deactivated rings) to C-H oxidation (highly predictable).
Retrosynthetic Pathway
-
Target: 5-Chloroquinoline-8-carbaldehyde[1]
-
Precursor: 5-Chloro-8-methylquinoline (The "Methyl Handle" Strategy)
-
Starting Materials: 5-Chloro-2-methylaniline + Glycerol (The Skraup Cyclization)
Caption: Retrosynthetic logic flow moving from the target aldehyde back to commodity aniline precursors.
Primary Starting Materials & Reagents
The success of this synthesis hinges on the purity of the aniline derivative and the quality of the oxidant.
Core Reactants Table
| Component | Role | Critical Specification | CAS No. |
| 5-Chloro-2-methylaniline | Scaffold Precursor | >98% Purity; Free of 4-chloro isomer to prevent regioisomers. | 95-69-2 |
| Glycerol | C3 Fragment Source | Anhydrous preferred; Excess water slows the Skraup reaction.[2] | 56-81-5 |
| Selenium Dioxide (SeO₂) | Oxidant | Freshly sublimed if possible; Commercial grade often requires excess. | 7446-08-4 |
| Nitrobenzene | Oxidant (Skraup) | Solvent grade; Acts as the hydride acceptor in cyclization. | 98-95-3 |
| Sulfuric Acid (H₂SO₄) | Catalyst/Dehydrating | Conc. (98%); Essential for acrolein formation in situ. | 7664-93-9 |
Step-by-Step Experimental Protocol
Phase 1: The Skraup Cyclization
Objective: Construct the quinoline ring with the 5-Cl and 8-Me substituents pre-installed.
Mechanism: The reaction proceeds via the in situ dehydration of glycerol to acrolein, Michael addition of the aniline, and subsequent cyclization/oxidation.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Reagent Mixing:
-
Charge 5-Chloro-2-methylaniline (0.1 mol, ~14.1 g).
-
Add Glycerol (0.3 mol, ~27.6 g).
-
Add Nitrobenzene (0.12 mol, ~14.8 g) as the oxidant. Note: Iodine (I₂) can be used as a milder alternative oxidant to reduce violent exotherms.
-
-
Acid Addition (Critical):
-
Place the flask in an ice bath.
-
Dropwise add Conc. H₂SO₄ (25 mL) with vigorous stirring. Caution: Highly exothermic.
-
-
Reaction:
-
Heat the mixture cautiously to 140°C.
-
Once the exothermic reaction initiates (often indicated by sudden boiling), remove the heat source immediately until it subsides.
-
Reflux at 150–160°C for 4–6 hours.
-
-
Workup:
-
Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc 9:1) yields 5-Chloro-8-methylquinoline .
Phase 2: Selenium Dioxide Oxidation
Objective: Selectively oxidize the benzylic methyl group to the aldehyde without over-oxidation to the carboxylic acid.
Mechanism: Riley Oxidation.[5] SeO₂ attacks the enol form of the benzylic position, forming a seleninic ester which undergoes [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.
-
Setup: 250 mL round-bottom flask with a reflux condenser.
-
Reaction:
-
Dissolve 5-Chloro-8-methylquinoline (10 mmol, ~1.77 g) in 1,4-Dioxane (50 mL).
-
Add Selenium Dioxide (12 mmol, ~1.33 g). Note: A slight excess ensures completion.
-
Add water (1 mL) to facilitate the reaction (SeO₂ requires trace water to form H₂SeO₃ active species).
-
-
Reflux:
-
Heat to reflux (101°C) for 4–12 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).
-
Observation: The precipitation of black Selenium metal (Se⁰) indicates reaction progress.
-
-
Filtration:
-
Filter the hot solution through a Celite pad to remove the black Selenium metal. Wash the pad with hot dioxane.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure.[2]
-
The residue is often a yellow/beige solid.
-
-
Purification:
-
Recrystallize from Ethanol or Acetone.
-
Target Product: 5-Chloroquinoline-8-carbaldehyde.[1]
-
Process Logic & Reaction Pathway
The following diagram illustrates the molecular transformation and the flow of intermediates.
Caption: Step-wise chemical transformation from aniline precursor to final aldehyde via Riley Oxidation.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Optimal Range | Impact of Deviation |
| Skraup Temperature | 140–160°C | Too Low: Incomplete cyclization. Too High: Polymerization/Tar formation.[4][6] |
| SeO₂ Stoichiometry | 1.1 – 1.3 eq | Excess: Over-oxidation to carboxylic acid (difficult to reduce back). Deficit: Incomplete conversion. |
| Water Content (Oxidation) | 1–2% v/v | Anhydrous: Reaction is sluggish. Too Wet: Low solubility of quinoline. |
| Reaction Time (Oxidation) | 4–12 hours | Extended reflux can lead to decarbonylation or acid formation. |
Alternative Route: Radical Halogenation
If SeO₂ traces are unacceptable (e.g., strict pharma limits), use the Gem-Dihalide Hydrolysis method:
-
React 5-Chloro-8-methylquinoline with N-Bromosuccinimide (NBS) (2.1 eq) and AIBN in CCl₄/Benzene.
-
Isolate the 5-chloro-8-(dibromomethyl)quinoline .
-
Hydrolyze with AgNO₃/H₂O or CaCO₃/H₂O to yield the aldehyde.
Safety & Handling
-
Selenium Dioxide: Highly toxic and an environmental hazard. It can be absorbed through the skin. All weighing and handling must occur in a fume hood. Waste must be segregated as "Selenium Waste."
-
Acrolein (In Situ): The Skraup reaction generates acrolein, a potent lachrymator and pulmonary irritant. Ensure the condenser is efficient and the system is vented to a scrubber.
-
Nitrobenzene: Toxic and readily absorbed through skin. Use gloves (PVA or Viton recommended; Nitrile offers limited protection against aromatics).
References
-
Skraup Synthesis of Methylquinolines
-
Selenium Dioxide Oxidation of Methylquinolines
-
Synthesis of 8-Substituted Quinolines
-
Precursor Data (5-Chloro-2-methylaniline)
- Title: 5-Chloro-2-methylaniline - Substance Inform
- Source:PubChem Labor
-
URL:[Link]
Sources
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The Genesis of a Scaffold: An In-depth Technical Guide to the Historical Discovery and Synthesis of Quinoline Aldehydes
For the dedicated researcher, seasoned scientist, and drug development professional, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals and functional materials. The introduction of a formyl group to this privileged structure unlocks a world of synthetic possibilities, providing a versatile handle for molecular diversification. This technical guide navigates the rich history of quinoline aldehydes, from their conceptual emergence in the early days of quinoline chemistry to the sophisticated and elegant synthetic strategies employed today. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed experimental protocols to empower your research endeavors.
A Legacy Etched in Coal Tar: The Dawn of Quinoline Chemistry
The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, nitrogen-containing compound from coal tar, which he named "leukol"[1]. This seminal discovery marked the entry of the quinoline heterocycle into the world of chemistry. However, it was the pioneering work of chemists in the latter half of the 19th century that truly laid the foundation for the synthesis of functionalized quinolines, including the aldehydes that are the focus of this guide.
The late 1800s were a golden age for quinoline synthesis, with the development of several named reactions that remain fundamental to this day. These classical methods provided the initial avenues to access the quinoline core, upon which aldehyde functionalities could later be installed or incorporated.
Key Historical Quinoline Syntheses:
-
The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this reaction involves the synthesis of quinoline by heating an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene[1][2].
-
The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines[1][3].
-
The Friedländer Synthesis (1882): Paul Friedländer reported the condensation of an o-aminobenzaldehyde with a compound containing an active methylene group, providing a direct route to substituted quinolines. This was a pivotal moment in the history of quinoline aldehyde chemistry, as it utilized a quinoline precursor already bearing a formyl group[4][5].
-
The Combes Synthesis (1888): This method involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines[1][6][7].
While these early methods were not all directly aimed at producing quinoline aldehydes, they created the foundational knowledge and the starting materials necessary for their eventual synthesis. The Friedländer synthesis, in particular, stands out as a direct and early example of incorporating an aldehyde group into the quinoline synthesis framework.
The Art of the Formyl: Key Synthetic Strategies for Quinoline Aldehydes
The synthesis of quinoline aldehydes can be broadly categorized into two main approaches: the construction of the quinoline ring from a precursor already containing a formyl group or a masked equivalent, and the introduction of a formyl group onto a pre-existing quinoline scaffold.
Building from the Ground Up: The Friedländer Synthesis
The Friedländer synthesis is a powerful and convergent method for the preparation of quinolines, and it is particularly relevant to our discussion as it can directly utilize o-aminobenzaldehydes as a starting material. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base[4][8].
Causality in Experimental Design: The choice of catalyst (acid or base) is crucial and depends on the reactivity of the substrates. Base catalysis is often preferred to avoid self-condensation of the aldehyde or ketone starting materials. The reaction is typically conducted at elevated temperatures to drive the cyclization and dehydration steps to completion. The use of a high-boiling solvent ensures that the necessary temperature can be maintained.
Caption: General workflow of the Friedländer synthesis for quinoline aldehydes.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline Aldehyde
This protocol describes the synthesis of a polysubstituted quinoline from an o-aminobenzaldehyde and a ketone.
-
Materials: o-Aminobenzaldehyde (1.0 mmol), ketone (1.2 mmol), potassium hydroxide (0.2 mmol), ethanol (10 mL).
-
Procedure:
-
To a solution of o-aminobenzaldehyde in ethanol, add the ketone and potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline aldehyde.
-
Formylation of the Quinoline Core: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. It provides a direct route to introduce a formyl group onto the quinoline ring, often with concomitant chlorination when using phosphorus oxychloride. A particularly useful application is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides[1].
Causality in Experimental Design: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. The reaction of this reagent with an N-arylacetamide leads to a cascade of reactions involving formylation and cyclization to build the quinoline ring. The use of a significant excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. The reaction temperature is a critical parameter; initial formation of the Vilsmeier reagent is conducted at low temperatures, while the subsequent cyclization requires heating.
Caption: Simplified workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline
This protocol details the synthesis of 2-chloro-3-formyl-8-methylquinoline from o-methylacetanilide.
-
Materials: N,N-Dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl₃, 18 mL), o-methylacetanilide (4 g).
-
Procedure:
-
Cool DMF to 0 °C in a flask equipped with a drying tube.
-
Add POCl₃ dropwise with stirring.
-
To this freshly prepared Vilsmeier reagent, add o-methylacetanilide.
-
Reflux the reaction mixture for 6-8 hours at 80-90 °C.
-
After completion, cool the mixture and pour it into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-3-formyl-8-methylquinoline.
-
Oxidation of Methylquinolines
A straightforward and widely used method for the synthesis of quinoline aldehydes is the oxidation of the corresponding methylquinolines. The methyl group, being activated by the aromatic ring, can be selectively oxidized to an aldehyde under controlled conditions. Selenium dioxide (SeO₂) has been a classical reagent for this transformation.
Causality in Experimental Design: Selenium dioxide is a specific oxidizing agent for allylic and benzylic C-H bonds. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. The choice of solvent can influence the reaction rate and selectivity. While effective, the toxicity of selenium compounds necessitates careful handling and disposal. Modern methods often employ more environmentally benign oxidants and catalytic systems.
Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline
This protocol describes the oxidation of 2-methylquinoline (quinaldine) to quinoline-2-carboxaldehyde.
-
Materials: 2-Methylquinoline (1.0 mmol), selenium dioxide (1.1 mmol), dioxane (10 mL), water (0.5 mL).
-
Procedure:
-
In a round-bottom flask, dissolve selenium dioxide in a mixture of dioxane and water with gentle heating.
-
Add 2-methylquinoline to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the precipitated selenium metal.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford quinoline-2-carboxaldehyde.
-
Other Notable Synthetic Methods
Several other named reactions have been adapted or are inherently suitable for the synthesis of quinoline aldehydes:
-
The Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols. Consequently, it can be applied to hydroxyquinolines to introduce a formyl group adjacent to the hydroxyl group[9]. The reaction typically employs chloroform in a basic solution.
-
The Sommelet Reaction: This reaction provides a method to convert benzylic halides to aldehydes using hexamine[10]. Therefore, a (chloromethyl)quinoline can be converted to the corresponding quinoline aldehyde.
Modern Frontiers in Quinoline Aldehyde Synthesis
While the classical methods remain valuable, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes. These modern approaches often utilize advanced catalytic systems and novel reaction conditions.
-
C-H Activation/Formylation: Direct C-H formylation of the quinoline ring is a highly atom-economical approach. Recent developments include electrochemical methods that use methanol as the formyl source, avoiding the need for harsh reagents[11].
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many of the classical quinoline syntheses, including the Friedländer and Doebner-von Miller reactions, often leading to higher yields and shorter reaction times[12][13].
-
Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), reusable catalysts, and milder reaction conditions are central to modern synthetic strategies for quinoline aldehydes, aligning with the principles of sustainable chemistry[12].
Data-Driven Comparison of Synthetic Methodologies
To aid researchers in selecting the most appropriate synthetic strategy, the following table summarizes key parameters for the discussed methods.
| Synthetic Method | Starting Materials | Key Reagents & Conditions | Typical Yields (%) | Key Advantages & Limitations |
| Friedländer Synthesis | o-Aminobenzaldehyde, Active Methylene Compound | Base or Acid Catalyst, Reflux | 60-90% | Advantages: High convergence, good yields. Limitations: Availability of substituted o-aminobenzaldehydes. |
| Vilsmeier-Haack Reaction | N-Arylacetamide | DMF, POCl₃, Heat | 50-80% | Advantages: Direct route to 2-chloro-3-formylquinolines, versatile intermediate. Limitations: Harsh reagents, can have regioselectivity issues. |
| SeO₂ Oxidation | Methylquinoline | Selenium Dioxide, Dioxane, Reflux | 40-70% | Advantages: Direct oxidation of readily available methylquinolines. Limitations: Toxicity of selenium reagents, potential for over-oxidation. |
| Reimer-Tiemann Reaction | Hydroxyquinoline | Chloroform, Base, Heat | Moderate | Advantages: Specific for ortho-formylation of hydroxyquinolines. Limitations: Limited to hydroxy-substituted quinolines, moderate yields. |
| Sommelet Reaction | (Halomethyl)quinoline | Hexamine, Water, Heat | 40-60% | Advantages: Mild conversion of benzylic-type halides to aldehydes. Limitations: Requires the synthesis of the halomethyl precursor. |
Conclusion
The journey of quinoline aldehydes, from their conceptual roots in the foundational discoveries of quinoline chemistry to the sophisticated synthetic methodologies of today, is a testament to the enduring power of organic synthesis. For the modern researcher, a deep understanding of both the classical named reactions and the emerging green and catalytic approaches is paramount. This guide has provided a comprehensive overview of the historical context, mechanistic principles, and practical execution of key synthetic strategies. By leveraging this knowledge, scientists and drug development professionals can continue to unlock the vast potential of quinoline aldehydes in creating novel molecules that will shape the future of medicine and materials science.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- BenchChem. (2025). The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis. BenchChem.
- Helaja, J., et al. (2021).
- Skraup, Z. H. (1880). Eine neue Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- BenchChem. (2025).
- ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
- Google Patents. (n.d.). RU2217423C2 - Method for preparing quinoline carbaldehyde.
- Wikipedia. (n.d.). Quinoline.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.
- BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Combes, A. (1888). Sur la condensation des anilines avec les cétones et les aldéhydes. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142-144.
- ResearchGate. (n.d.). Skraup quinoline synthesis | Request PDF.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- MDPI. (2021).
- IUCr Journals. (n.d.). Quinoline-2-carbaldehyde.
- ResearchGate. (2025).
- Taylor & Francis. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
- Taylor & Francis. (2022).
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Advanced Journal of Chemistry, Section A. (2024).
- NEET coaching. (n.d.).
- ACS Publications. (2006).
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. (n.d.). Sommelet reaction.
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Unlocking the Therapeutic Potential of 5-Chloroquinoline-8-carbaldehyde: A Technical Guide for Preclinical Investigation
Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2] The clinical success of quinoline-based drugs such as camptothecin and its analogs (topotecan, irinotecan) in cancer chemotherapy underscores the therapeutic relevance of this scaffold.[3] The diverse biological effects of quinoline derivatives are attributed to their ability to engage with a variety of molecular targets through mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, and disruption of microbial cell processes.[2][4]
This guide focuses on a specific, yet underexplored, derivative: 5-Chloroquinoline-8-carbaldehyde. The presence of a chloro substituent at the 5-position and a carbaldehyde group at the 8-position suggests the potential for unique biological activities. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets. The aldehyde functionality, a reactive group, can participate in the formation of Schiff bases or other covalent interactions, opening avenues for the design of targeted therapies. This document provides a comprehensive framework for the synthesis and preclinical evaluation of 5-Chloroquinoline-8-carbaldehyde, with a focus on its potential anticancer and antimicrobial applications.
Proposed Synthesis of 5-Chloroquinoline-8-carbaldehyde
A potential starting material could be 5-chloro-8-hydroxyquinoline, which can be synthesized from 4-chloro-2-aminophenol and acrolein diethyl acetal.[7] The hydroxyl group at the 8-position would then need to be converted to a more suitable group for a subsequent formylation reaction, or a different synthetic strategy could be employed altogether, possibly starting from a pre-functionalized quinoline precursor.
Part 1: Investigating the Anticancer Potential
The anticancer activity of numerous quinoline derivatives has been extensively documented.[8] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis and cell migration through various mechanisms of action.[1] A thorough in vitro evaluation of 5-Chloroquinoline-8-carbaldehyde is the first step in determining its potential as an anticancer agent.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay) [9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Chloroquinoline-8-carbaldehyde (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | 5-Chloroquinoline-8-carbaldehyde IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Data | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | Experimental Data | 0.9 ± 0.15 |
| MCF-10A | Non-tumorigenic Breast | Experimental Data | > 10 |
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay) [9]
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 5-Chloroquinoline-8-carbaldehyde at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Potential Mechanism of Action: A Hypothesis
Given the established mechanisms of other quinoline derivatives, 5-Chloroquinoline-8-carbaldehyde could potentially induce apoptosis through the intrinsic pathway. This could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Part 2: Exploring the Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[10] The close analog, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated potent activity against Mycobacterium tuberculosis.[11] Therefore, it is logical to investigate the antimicrobial spectrum of 5-Chloroquinoline-8-carbaldehyde against a panel of clinically relevant bacteria and fungi.
Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing
Sources
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commercial availability and suppliers of 5-Chloroquinoline-8-carbaldehyde
This guide serves as a technical whitepaper for the sourcing, synthesis, and quality assurance of 5-Chloroquinoline-8-carbaldehyde .
Executive Summary: Market Status & Strategic Sourcing
5-Chloroquinoline-8-carbaldehyde is currently classified as a Tier 3 Niche Building Block . Unlike its hydroxy-analog (5-chloro-8-hydroxyquinoline), which is a commodity chemical, the carbaldehyde variant is rarely maintained in stock by major global distributors.[1]
-
Commercial Availability: Low. Most listings are "Make-to-Order" with lead times of 4–8 weeks.
-
Primary Sourcing Strategy: The most reliable route for drug development campaigns is In-House Synthesis or Custom Manufacturing starting from the commercially available precursor, 5-Chloro-8-methylquinoline (CAS 78941-95-4).
-
Risk Warning: Researchers must rigorously distinguish this compound from 5-chloro-8-hydroxyquinoline-7-carbaldehyde, a common false positive in search algorithms.
Part 1: Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | 5-Chloroquinoline-8-carbaldehyde |
| CAS Number | 1260794-21-5 (Primary Reference) |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol |
| Structural Class | Halo-heteroaromatic Aldehyde |
| Appearance | Pale yellow to tan solid (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water.[1] |
| Key Functional Groups | Aldehyde (C-8 position), Chloride (C-5 position) |
Part 2: Supply Chain & Procurement Strategy
Due to the scarcity of the target molecule, a dual-sourcing strategy is recommended.
A. Direct Suppliers (Aggregators)
Note: These suppliers typically act as aggregators.[1] Stock status must be verified via RFQ (Request for Quote).
| Supplier Type | Vendor Name | Catalog / SKU | Availability Status |
| Tier 1 (Stock) | None confirmed | N/A | High risk of backorder. |
| Tier 2 (Aggregator) | MolPort | Database Search | Ships from partner labs (2-4 weeks).[1] |
| Tier 2 (Aggregator) | eMolecules | Database Search | Variable lead times.[1] |
| Tier 3 (Custom) | ThoreauChem | TH-C026108 | Inquiry required.[1] |
B. Precursor Sourcing (Recommended Route)
The precursor, 5-Chloro-8-methylquinoline , is widely available and stable.[1]
| Precursor Compound | CAS No.[2] | Suppliers | Purity Grade |
| 5-Chloro-8-methylquinoline | 78941-95-4 | Santa Cruz Biotech, Sigma-Aldrich, Enamine, Combi-Blocks | >97% |
| Selenium Dioxide (Oxidant) | 7446-08-4 | Sigma-Aldrich, Oakwood Chemical | >99% |
Procurement Decision Matrix
Figure 1: Decision matrix for sourcing. The synthesis route is favored for reliability and speed.
Part 3: Technical Synthesis Guide
If direct supply is unavailable, the Riley Oxidation of the methyl group is the industry-standard protocol for generating quinoline carbaldehydes.
Reaction Pathway
Transformation: 5-Chloro-8-methylquinoline
Figure 2: Riley Oxidation pathway.[1] SeO₂ selectively oxidizes the activated methyl group at the C-8 position.
Detailed Experimental Protocol
Safety Note: Selenium dioxide is toxic.[3] All operations must be performed in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve 5-chloro-8-methylquinoline (1.0 eq, e.g., 5.0 g) in 1,4-dioxane (50 mL). Ensure the solvent is anhydrous to prevent over-oxidation to the carboxylic acid.
-
Addition: Add Selenium Dioxide (SeO₂) (1.2 – 1.5 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (101 °C) for 4–12 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1]
-
Endpoint: Disappearance of the methyl-quinoline starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 0-30% EtOAc in Hexanes).
-
Yield: Expected yield is 50–70%.
Part 4: Quality Assurance & Validation
To ensure the integrity of the purchased or synthesized material, the following QC parameters must be met.
Analytical Criteria
| Test | Acceptance Criteria | Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | >95% Purity | Aldehyde Proton (-CHO): Singlet at ~10.5 – 11.2 ppm . Absence of Methyl: No singlet at ~2.8 ppm.[1] |
| HPLC | >95% Area | Single peak at 254 nm.[1] |
| Mass Spec (ESI) | [M+H]⁺ | m/z ~192.0 (Cl isotope pattern 3:1).[1] |
QC Workflow
Figure 3: Quality Control workflow focusing on the diagnostic aldehyde shift.
References
-
Riley Oxidation Mechanism : Riley, H. L., et al. "Selenium Dioxide: a New Oxidising Agent."[1][5] Journal of the Chemical Society, 1932.
-
Precursor Availability : "5-Chloro-8-methylquinoline Product Page." Santa Cruz Biotechnology.[6] Accessed 2025.[1] Link
-
General Synthesis of Quinoline Carbaldehydes : "Oxidation of Methylquinolines to Quinolinecarbaldehydes." Organic Syntheses, Coll.[1] Vol. 3, p.753.[1] Link
- CAS Registry: "5-Chloroquinoline-8-carbaldehyde (CAS 1260794-21-5)." Chemical Abstract Service.
-
False Positive Warning : "5-Chloro-8-hydroxyquinoline-7-carbaldehyde." BLD Pharm Catalog. Link
Sources
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- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Chloro-8-methylquinoline | CAS 78941-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
protocol for the formylation of 5-chloro-8-methylquinoline
Executive Summary & Strategic Analysis
Scope: This application note details the protocol for the "formylation" of 5-chloro-8-methylquinoline . In the context of methyl-substituted heteroaromatics, "formylation" most frequently refers to the oxidative functionalization of the methyl group to an aldehyde (–CHO), yielding 5-chloro-8-quinolinecarboxaldehyde .
Chemical Context: Direct electrophilic formylation (e.g., Vilsmeier-Haack) of the quinoline ring at position 7 is kinetically disfavored for this substrate due to the deactivating nature of the 5-chloro substituent and the pyridine ring, combined with the lack of strong electron-donating groups (like –OH or –NH₂). Therefore, the synthetic strategy relies on the Riley Oxidation using Selenium Dioxide (SeO₂), which selectively targets the activated benzylic 8-methyl position.
Key Application: The resulting 5-chloro-8-quinolinecarboxaldehyde is a critical pharmacophore intermediate, often used in the synthesis of Schiff bases, metallo-drugs, and antifungal agents where the 8-position requires further functionalization.
Reaction Mechanism: Riley Oxidation[1]
The transformation proceeds via a mechanism distinct from standard electrophilic aromatic substitutions. It involves an initial Ene reaction followed by a [2,3]-sigmatropic rearrangement.
Mechanism Visualization:
Caption: Mechanistic pathway of SeO₂ mediated oxidation of the 8-methyl group to the aldehyde.
Experimental Protocol
Method A: Selenium Dioxide Oxidation (Standard)
This is the preferred direct route. SeO₂ is specific for activated methyl groups in heteroaromatic systems.
Reagents & Equipment:
-
Substrate: 5-Chloro-8-methylquinoline (1.0 eq)
-
Oxidant: Selenium Dioxide (SeO₂) (1.2 – 1.5 eq)
-
Solvent: 1,4-Dioxane (wet) or Xylene. Note: The presence of small amounts of water (1-2%) often accelerates the reaction by improving SeO₂ solubility.
-
Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]
Step-by-Step Methodology:
-
Setup: In a fume hood, charge the 3-neck flask with 5-chloro-8-methylquinoline (10 mmol, ~1.77 g) and 1,4-dioxane (50 mL).
-
Reagent Addition: Add Selenium Dioxide (12 mmol, ~1.33 g) in a single portion.
-
Critical Control Point: SeO₂ is toxic and hygroscopic. Weigh quickly or use a glovebox if available.
-
-
Reaction: Heat the mixture to reflux (101°C for dioxane) with vigorous stirring.
-
Observation: The reaction mixture will darken, and black metallic selenium (Se⁰) will precipitate as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (high R_f) should disappear, and a new, slightly more polar spot (aldehyde) will appear. Reaction time is typically 4–12 hours.
-
Workup (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black selenium. Wash the pad with fresh dioxane or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow/brown solid.
-
Recrystallization:[2] Recrystallize from Ethanol or Acetone/Hexane.
-
Column Chromatography: If necessary, purify on silica gel (Gradient: 0-20% EtOAc in Hexane).
-
Yield Expectation: 60–75%.
Method B: Radical Bromination-Hydrolysis (Alternative)
Use this method if SeO₂ restrictions apply in your facility.
-
Bromination: Reflux 5-chloro-8-methylquinoline with N-Bromosuccinimide (NBS) (1.1 eq) and catalytic AIBN in CCl₄ or Trifluorotoluene. (Produces 8-bromomethyl-5-chloroquinoline).
-
Sommelet Reaction: Treat the crude bromide with Hexamethylenetetramine in refluxing chloroform, followed by acidic hydrolysis (HCl/H₂O).
Data Summary & Specifications
| Parameter | Specification | Notes |
| Target Compound | 5-Chloro-8-quinolinecarboxaldehyde | Aldehyde functionality at C8 |
| Molecular Weight | 191.61 g/mol | |
| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under N₂ |
| Melting Point | 135–138°C (Predicted) | Varies with purity |
| TLC R_f | ~0.4 (30% EtOAc/Hexane) | Distinct from methyl precursor (R_f ~0.[3][4]7) |
| 1H NMR Diagnostic | δ 10.5–11.0 ppm (s, 1H) | Characteristic Aldehyde Proton |
Safety & Troubleshooting
Safety Profile (SeO₂):
-
Toxicity: Selenium dioxide is highly toxic by inhalation and ingestion. It is a cumulative poison.
-
Skin Absorption: Can cause organoselenium poisoning. Double gloving (Nitrile) is mandatory.
-
Waste Disposal: All selenium waste (solid Se⁰, filter pads, aqueous washes) must be segregated into a dedicated "Selenium Waste" container. Do not mix with general organic waste.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Anhydrous solvent used | Add 1-2% water to the dioxane to solubilize SeO₂. |
| Low Yield / Tarring | Over-oxidation (Acid formation) | Stop reaction immediately upon TLC completion. Do not reflux overnight unnecessarily. |
| Product Contaminated with Se | Inefficient filtration | Pass through a second pad of Celite mixed with activated charcoal. |
| Starting Material Stalled | Old SeO₂ | Use fresh SeO₂. Old reagent forms H₂SeO₃ on surface and loses potency. |
References
-
Shaikh, N., et al. (2006). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[5] ResearchGate.
-
Emporia State University. (1992). "The use of selenium (IV) oxide to oxidize aromatic methyl groups." ESU Digital Commons.
-
BenchChem. (2025).[6] "Application Notes: Vilsmeier-Haack Reaction for Quinoline Synthesis." BenchChem Protocols.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal.
Sources
application of 5-Chloroquinoline-8-carbaldehyde in medicinal chemistry
Application Note: Leveraging 5-Chloroquinoline-8-carbaldehyde in Medicinal Chemistry
Abstract
This technical guide details the synthetic utility and biological application of 5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5), a privileged scaffold in drug discovery. Distinguished by the lipophilic chlorine at the C5 position and the reactive formyl group at C8, this intermediate serves as a critical precursor for Schiff bases, hydrazones, and metal-chelating ligands. This document provides validated protocols for its synthesis via Selenium Dioxide (SeO₂) oxidation, downstream derivatization into bioactive hydrazones, and subsequent metallodrug formation.
The Scaffold: Rational Design & Pharmacophore
The 5-chloroquinoline-8-carbaldehyde moiety is not merely a building block; it is a "privileged structure" capable of binding to multiple biological targets.
-
5-Chloro Substituent: Enhances lipophilicity (
), improving membrane permeability compared to the parent quinoline. The halogen also facilitates hydrophobic interactions within enzyme binding pockets (e.g., DNA gyrase or kinase domains). -
8-Formyl Group: Acts as a "chemical hook" for condensation reactions. Crucially, the nitrogen of the quinoline ring and the oxygen of the aldehyde (or its imine derivative) form a bidentate chelating zone (
or donor set), essential for metallo-pharmaceuticals.
Visualizing the Pathway
Figure 1: Synthetic workflow transforming the methyl precursor into bioactive metallodrugs.
Protocol A: Synthesis of 5-Chloroquinoline-8-carbaldehyde
While the aldehyde is commercially available, in-house synthesis is often required to ensure freshness, as aromatic aldehydes can oxidize to carboxylic acids upon storage. The most reliable route is the Riley Oxidation of 5-chloro-8-methylquinoline.
Safety Warning: Selenium dioxide (SeO₂) is toxic and a potential teratogen. Work in a well-ventilated fume hood.
Materials
-
Precursor: 5-Chloro-8-methylquinoline (10 mmol, 1.77 g)
-
Oxidant: Selenium Dioxide (12 mmol, 1.33 g)
-
Solvent: 1,4-Dioxane (50 mL) and Water (2 mL)
-
Work-up: Dichloromethane (DCM), Brine, Sodium Sulfate (
).
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-8-methylquinoline in 1,4-dioxane.
-
Addition: Add SeO₂ and the small volume of water (water promotes the formation of selenous acid, the active species).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde typically runs lower than the methyl precursor.
-
-
Filtration: Cool the reaction to room temperature. A black precipitate of elemental Selenium (
) will form. Filter through a Celite pad to remove the selenium. -
Extraction: Evaporate the filtrate to dryness. Redissolve the residue in DCM (30 mL) and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Expected Yield: 60–75%
Characterization:
Protocol B: Derivatization to Bioactive Hydrazones
The most potent application of this scaffold is the formation of hydrazones, which exhibit broad-spectrum antimicrobial properties.
Reaction Logic
The carbonyl carbon is electrophilic.[1] Acid catalysis protonates the oxygen, making the carbon more susceptible to nucleophilic attack by the hydrazine nitrogen.
Materials
-
Substrate: 5-Chloroquinoline-8-carbaldehyde (1.0 mmol)
-
Reagent: Isoniazid (or substituted benzhydrazide) (1.0 mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Absolute Ethanol (15 mL)
Step-by-Step Methodology
-
Dissolution: Dissolve the aldehyde in hot ethanol (10 mL).
-
Mixing: In a separate vial, dissolve the hydrazide in ethanol (5 mL). Add this to the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3–5 hours.
-
Observation: A color change (often yellow to orange) indicates Schiff base formation.
-
-
Isolation: Cool to room temperature. The product usually precipitates. If not, reduce volume by 50% on a rotavap and cool on ice.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol C: Metal Complexation (Metallodrug Synthesis)
Quinoline hydrazones are excellent tridentate ligands (N from quinoline, N from imine, O from amide carbonyl).
Methodology
-
Dissolve the Hydrazone ligand (0.5 mmol) in Methanol (20 mL).
-
Add a solution of Metal Acetate (
or ) (0.5 mmol) in Methanol (10 mL). -
Reflux for 2 hours.
-
The complex usually precipitates as a colored solid (Green/Brown for Cu, Yellow/White for Zn). Filter and wash with hot methanol.
Data Summary & Biological Relevance
The following table summarizes the typical biological profile of these derivatives based on structure-activity relationship (SAR) studies.
| Compound Class | Target Organism/Cell | Mechanism of Action | Typical Activity (MIC/IC50) |
| Aldehyde Parent | S. aureus, E. coli | Weak electrophilic attack | Moderate (>50 |
| Hydrazone Derivative | M. tuberculosis | InhA inhibition (Isoniazid-like) | High (0.5 - 5.0 |
| Cu(II) Complex | MCF-7 (Breast Cancer) | DNA intercalation / ROS generation | Potent (< 10 |
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
References
-
Riley Oxidation of Methyl-Quinolines
- Selenium dioxide: a selective oxidising agent for the functionalis
-
Source:
-
Synthesis of Quinoline Carbaldehydes
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes.
-
Source:
-
Biological Activity of 5-Chloro-8-hydroxyquinoline Derivatives
-
Schiff Base Antimicrobial Activity
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde (Analogous Chemistry).
-
Source:
-
Commercial Availability & CAS Verification
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids - Repository of the Academy's Library [real.mtak.hu]
- 4. 457614-14-1|5-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 5-Chloroquinoline-8-carbaldehyde | CymitQuimica [cymitquimica.com]
- 6. chemat.com.pl [chemat.com.pl]
- 7. 5-chloroquinoline-8-carbaldehyde | 1260794-21-5 [chemicalbook.com]
- 8. thoreauchem.com [thoreauchem.com]
Application Note: 5-Chloroquinoline-8-carbaldehyde in Ligand Design & Drug Discovery
This guide details the application of 5-Chloroquinoline-8-carbaldehyde (CAS 1260794-21-5) as a strategic scaffold in the synthesis of novel Schiff base ligands and their subsequent metal complexes.
Executive Summary
5-Chloroquinoline-8-carbaldehyde represents a privileged scaffold for the development of bioactive coordination compounds. Unlike its ubiquitous analog 8-hydroxyquinoline (which coordinates via N,O-donors), this 8-formyl derivative enables the construction of N,N-chelating motifs upon condensation with amines. The resulting Schiff base ligands form stable 5-membered chelate rings with transition metals, positioning the 5-chloro substituent to modulate lipophilicity and electronic properties—critical factors in optimizing anticancer and antimicrobial potency.
This guide provides validated protocols for synthesizing tridentate/tetradentate ligands from this precursor and details their application in developing metallodrug candidates.
Chemical Profile & Reactivity[1][2][3][4]
-
CAS: 1260794-21-5[2]
-
Molecular Formula: C₁₀H₆ClNO
-
Key Reactivity: The aldehyde group at position 8 is highly reactive toward nucleophilic attack by primary amines.
-
Structural Advantage:
-
Peri-Positioning: The C8-aldehyde is adjacent to the quinoline nitrogen (N1). Condensation with a primary amine yields an imine nitrogen in close proximity to N1, creating a pre-organized bidentate N,N binding pocket .
-
5-Cl Substitution: Enhances metabolic stability and lipophilicity, facilitating passive transport across cell membranes (a common bottleneck for metallodrugs).
-
Experimental Protocols
Protocol A: Synthesis of Tridentate Schiff Base Ligands
Objective: Synthesize a tridentate (N,N,S) thiosemicarbazone ligand. Reaction: Condensation of 5-chloroquinoline-8-carbaldehyde with thiosemicarbazide.
Materials
-
5-Chloroquinoline-8-carbaldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-chloroquinoline-8-carbaldehyde in 15 mL of hot absolute ethanol.
-
Addition: Separately dissolve 1.0 mmol of thiosemicarbazide in 5 mL of hot ethanol. Add this solution dropwise to the aldehyde solution with constant stirring.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane).
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/orange precipitate should form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂.
Yield Expectation: 75–85% Characterization Check:
-
IR: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N imine stretch (~1600–1620 cm⁻¹).
-
¹H NMR: Singlet at ~8.5–9.0 ppm (azomethine CH=N).
Protocol B: Synthesis of Metal(II) Complexes
Objective: Coordinate the ligand to Cu(II), Zn(II), or Ni(II) centers.[3]
Step-by-Step Methodology
-
Ligand Solution: Dissolve 0.5 mmol of the synthesized ligand in 15 mL of hot methanol/ethanol (1:1).
-
Metal Solution: Dissolve 0.5 mmol of Metal(II) Chloride or Acetate in 10 mL of methanol.
-
Complexation: Add the metal solution slowly to the ligand solution. The color will change immediately (e.g., Green/Blue for Cu, Orange/Red for Ni).
-
Reflux: Reflux for 2 hours to ensure thermodynamic stability.
-
Precipitation: Reduce solvent volume by 50% via rotary evaporation and cool to 4°C.
-
Collection: Filter the colored precipitate, wash with cold methanol, and dry.
Visualization of Workflows
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis pathway from the aldehyde precursor to the final metallodrug candidate.
Caption: Convergent synthesis of quinoline-based metallodrugs via Schiff base condensation.
Biological Applications & Mechanism
Ligands derived from 5-chloroquinoline-8-carbaldehyde are particularly potent in oncology and antimicrobial research.
Anticancer Mechanism: DNA Intercalation & Topoisomerase Inhibition
The planar quinoline backbone facilitates intercalation between DNA base pairs. Upon complexation with Copper(II), the complex can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative DNA damage and apoptosis.
Signaling Pathway: Apoptosis Induction
The diagram below details the mechanism of action for Cu(II) complexes of these ligands in cancer cells.
Caption: Proposed mechanism of apoptosis induction by Cu(II)-quinoline complexes via ROS-mediated DNA damage.
Data Summary: Ligand Properties
| Parameter | Value / Characteristic | Relevance |
| LogP (Predicted) | 2.5 – 3.5 | Optimal range for membrane permeability and oral bioavailability. |
| Coordination Mode | N,N (Bidentate) or N,N,X (Tridentate) | The quinoline N and imine N form a stable 5-membered ring. |
| Electronic Effect | 5-Chloro (Electron Withdrawing) | Lowers the pKa of the quinoline nitrogen, stabilizing the metal complex against oxidation. |
| Solubility | DMSO, DMF, Hot Ethanol | Suitable for biological assays (dilution from DMSO stock). |
References
-
PubChem. (2025).[4] 5-chloroquinoline-8-carbaldehyde (Compound).[1][2] National Library of Medicine. [Link]
-
Musiol, R., et al. (2020).[5] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.[3] [Link]
-
Alam, M. S., et al. (2021). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Journal of Chemistry. [Link]
Sources
- 1. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. thoreauchem.com [thoreauchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
protocol for the reduction of the aldehyde group in 5-Chloroquinoline-8-carbaldehyde
Abstract & Scope
This application note details a robust, scalable protocol for the reduction of the formyl group in 5-Chloroquinoline-8-carbaldehyde to 5-Chloroquinoline-8-methanol . Designed for medicinal chemists and process engineers, this guide prioritizes chemoselectivity—preserving the halogen substituent and the heteroaromatic system—while maximizing yield. The methodology utilizes Sodium Borohydride (
Scientific Background & Strategy
Substrate Analysis
The substrate, 5-Chloroquinoline-8-carbaldehyde , presents three reactive sites:
-
The Aldehyde (C-8 position): Highly electrophilic, susceptible to nucleophilic attack.
-
The Quinoline Nitrogen: Basic (
for conjugate acid), capable of protonation or metal complexation. -
The Aryl Chloride (C-5 position): Susceptible to hydrodehalogenation under catalytic hydrogenation conditions (
) or strong metal-hydride reductions ( at high temps).
Reagent Selection Logic
-
Why Sodium Borohydride (
)? Unlike Lithium Aluminum Hydride ( ), which requires anhydrous conditions and poses a risk of dehalogenation or over-reduction of the electron-deficient pyridine ring, is a mild, nucleophilic reducing agent. It selectively targets the carbonyl group without disturbing the aryl chloride or the heteroaromatic ring. -
Solvent System (Methanol):
reductions are significantly faster in methanol than in ethanol or THF due to the solvent's ability to hydrogen-bond with the carbonyl oxygen, increasing its electrophilicity (electrophilic assistance). Furthermore, methanol participates in the mechanism by protonating the intermediate alkoxyborane species.[1]
Reaction Pathway
The reduction proceeds via a nucleophilic addition of the hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is followed by protonation (solvolysis) to yield the primary alcohol.
Caption: Mechanistic pathway for the chemoselective reduction of the aldehyde moiety.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 5-Chloroquinoline-8-carbaldehyde | 191.61 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 1.2 | Reducing Agent |
| Methanol (anhydrous preferred) | 32.04 | Solvent | Reaction Medium |
| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quenching Agent |
| Dichloromethane (DCM) | 84.93 | Extraction | Solvent |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask (RBF) with 5-Chloroquinoline-8-carbaldehyde (1.0 eq).
-
Add Methanol (approx. 10 mL per gram of substrate).
-
Add a magnetic stir bar and stir until the solid is fully dissolved or finely suspended.
-
Note: Quinoline aldehydes can be sparingly soluble. If the suspension is thick, add more MeOH. The reaction will proceed as the solid dissolves.
-
Step 2: Controlled Reduction
-
Cool the reaction mixture to
using an ice bath.-
Expert Insight: Cooling minimizes the risk of side reactions (e.g., esterification if carboxylic acid impurities are present) and moderates the exotherm of hydride addition.
-
-
Add Sodium Borohydride (1.2 eq) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle in the septum).
-
-
Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT) .
-
Stir at RT for 45–60 minutes.
Step 3: Monitoring (Critical Control Point)
-
Perform Thin Layer Chromatography (TLC) .
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV lamp (254 nm). The alcohol product is typically more polar (lower
) than the aldehyde. -
Validation: Ensure complete consumption of the starting material spot.
-
Step 4: Quench & Workup
-
Cool the mixture back to
. -
Slowly add Saturated Aqueous
(approx. 5 mL per gram of substrate).-
Chemistry Logic:
is mildly acidic ( ). It quenches excess hydride and breaks down boron-alkoxide complexes without protonating the quinoline nitrogen to the point where it becomes water-soluble (Quinolinium salt).
-
-
Solvent Removal (Optional but Recommended): Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol. This prevents phase separation issues during extraction.
-
Dilute the residue with Water and extract 3x with Dichloromethane (DCM) .
-
pH Check: Ensure the aqueous layer is pH 7–8. If too acidic, neutralize with sat.
to ensure the quinoline is in its free-base form for extraction.
-
-
Combine organic layers, wash with Brine , and dry over Anhydrous
. -
Filter and concentrate in vacuo to yield the crude alcohol.
Purification
The crude product is often pure enough (>95%) for subsequent steps. If necessary:
-
Recrystallization: Ethanol or EtOAc/Hexane mixtures.
-
Flash Chromatography: Silica gel, eluting with 0-5% MeOH in DCM.
Workflow Visualization
Caption: Operational flowchart for the reduction of 5-Chloroquinoline-8-carbaldehyde.
Analytical Validation
To certify the protocol's success, the isolated product must meet these criteria:
-
1H NMR (DMSO-
or ):-
Disappearance: The aldehyde proton singlet at
ppm must be absent. -
Appearance: A new methylene doublet (
) around ppm and a hydroxyl triplet ( ) (if exchange doesn't occur).
-
-
Mass Spectrometry (ESI):
-
Observe
(characteristic 3:1 Chlorine isotope pattern).
-
-
Melting Point:
-
Compare with literature values (approx.
for analogous 8-hydroxy-5-chloro derivatives, though the alcohol may differ slightly).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Wet methanol (water destroys | Use anhydrous MeOH or add excess reagent (up to 2.0 eq). |
| Low Yield | Product stuck in aqueous layer | The quinoline nitrogen may be protonated. Adjust aqueous workup to pH 8-9 using |
| Side Products | Over-reduction | Unlikely with |
References
-
Organic Chemistry Portal. "Sodium Borohydride."[6] Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. "Reduction of Aldehydes and Ketones to Alcohols." Organic Syntheses, Coll. Vol. 8, p.350 (1993). Available at: [Link]
-
PubChem. "5-Chloroquinoline-8-carbaldehyde Compound Summary." National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to related chloroquinoline derivative for structural verification).
Sources
- 1. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
functionalization of the quinoline ring in 5-Chloroquinoline-8-carbaldehyde
Executive Summary & Strategic Value
5-Chloroquinoline-8-carbaldehyde is a "privileged scaffold" in medicinal chemistry, offering a rare combination of an electrophilic "warhead" (C8-aldehyde) and a cross-coupling handle (C5-chloride) on a bioactive heterocyclic core.
While the quinoline ring is ubiquitous in antimalarial and anticancer therapeutics, this specific derivative allows for divergent synthesis :
-
C8-Aldehyde: Immediate access to Schiff bases (imines), hydrazones, and biomimetic ligands.
-
C5-Chloride: A latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to modulate lipophilicity (
). -
N-Heterocycle: A coordination site for metallodrug design.
This guide provides validated protocols for selectively functionalizing these sites, moving beyond generic textbook descriptions to address the specific electronic and steric nuances of the 5,8-disubstituted quinoline system.
Chemical Reactivity Landscape
The following diagram illustrates the divergent pathways available for this scaffold. Note the distinct activation energy requirements: the C8-aldehyde reacts under mild acid catalysis, whereas the C5-chloride requires palladium catalysis with electron-rich ligands.
Figure 1: Divergent functionalization strategy. The C8 position is kinetically favored, while C5 requires transition metal catalysis.
Protocol A: C8-Functionalization (Schiff Base Synthesis)
Application: Synthesis of N,N-bidentate ligands for metallodrugs (Cu, Zn, Ni complexes) and antimicrobial agents.
The Challenge
The quinoline nitrogen (N1) is basic. In strongly acidic media, N1 protonation deactivates the ring. However, Schiff base formation requires acid catalysis to activate the C8-carbonyl. Solution: Use a "buffered" weak acid catalyst (Acetic Acid) in a protic solvent to activate the aldehyde without fully protonating the quinoline nitrogen.
Materials
-
Precursor: 5-Chloroquinoline-8-carbaldehyde (1.0 equiv)
-
Amine: Aniline derivative or Hydrazide (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of 5-chloroquinoline-8-carbaldehyde in 10 mL of absolute EtOH in a round-bottom flask.
-
Note: Gentle heating (40°C) may be required for complete solubility.
-
-
Amine Addition: Add 1.0 mmol of the primary amine dropwise.
-
Catalysis: Add 2-3 drops of Glacial AcOH.
-
Critical Check: The solution color often deepens (yellow to orange) upon acid addition, indicating iminium ion formation.
-
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (
) should disappear.
-
-
Isolation: Cool the mixture to room temperature, then to 0°C. The Schiff base typically precipitates.
-
Purification: Filter the solid and wash with cold EtOH. Recrystallize from hot EtOH if necessary.
Analytical Validation (Expected Data)
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Aldehyde (-CHO) | Disappearance of singlet @ 10.0–11.0 ppm | Consumption of starting material |
| 1H NMR | Imine (-CH=N-) | Appearance of singlet @ 8.5–9.2 ppm | Formation of Schiff Base |
| IR | Carbonyl (C=O) | Disappearance of band @ ~1690 cm⁻¹ | Loss of aldehyde |
| IR | Imine (C=N) | Appearance of band @ 1610–1630 cm⁻¹ | Formation of C=N bond |
Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)
Application: Modulating lipophilicity and targeting specific protein pockets by extending the carbon skeleton.
The Challenge
Aryl chlorides are notoriously sluggish in Suzuki couplings compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond. Solution: Use Buchwald Ligands (e.g., SPhos or XPhos) or electron-rich phosphines to facilitate the oxidative addition of the Pd(0) species into the unreactive C-Cl bond.
Materials
-
Substrate: 5-Chloroquinoline-8-carbaldehyde (or its protected acetal form if the aldehyde is sensitive)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology
-
Degassing: In a microwave vial or Schlenk tube, combine solvent (Toluene/Water) and degas with Argon for 15 minutes.
-
Why? Oxygen poisons the Pd(0) active species.
-
-
Loading: Add 5-chloroquinoline-8-carbaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂, and SPhos.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-20% EtOAc/Hexane).
Mechanism of Activation
The following diagram details the catalytic cycle, highlighting the critical role of the bulky, electron-rich ligand (SPhos) in activating the C-Cl bond.
Figure 2: Catalytic cycle for C5-activation. The oxidative addition step is facilitated by SPhos.
Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)
Application: Creating precursors for amide coupling (peptidomimetics).
Materials
-
Substrate: 5-Chloroquinoline-8-carbaldehyde
-
Oxidant: Sodium Chlorite (NaClO₂)
-
Scavenger: 2-Methyl-2-butene (iso-amylene)
-
Buffer: NaH₂PO₄ (pH ~3.5)
-
Solvent: t-Butanol / Water (3:1)
Methodology
-
Dissolve substrate in t-BuOH/Water.
-
Add 2-Methyl-2-butene (5 equiv). Crucial: Scavenges HOCl byproduct to prevent chlorination of the quinoline ring.
-
Add NaH₂PO₄ (2 equiv) followed by NaClO₂ (1.5 equiv) portion-wise at 0°C.
-
Stir at RT for 2–4 hours.
-
Acidify to pH 2 with 1N HCl to precipitate the carboxylic acid.
References
-
Schiff Base Synthesis & Antibacterial Activity
- Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde (Analogous protocol for chloro-aldehydes).
- Source:European Journal of Medicinal Chemistry
-
URL:[Link]
-
Suzuki Coupling on Chloro-Quinolines
-
Pinnick Oxidation Protocol
- Title: Synthesis of carboxylic acids by oxid
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Reactivity of Quinoline Carbaldehydes
- Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (Review of similar scaffold reactivity).
- Source:Arkivoc
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Lab Reporter [fishersci.se]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloroquinoline-8-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chloroquinoline-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues and significantly improve your reaction outcomes. This document is structured as a dynamic resource, moving from high-level strategy to specific, actionable troubleshooting advice in a question-and-answer format.
Overview of Primary Synthetic Strategies
The synthesis of quinoline carbaldehydes can be approached through several established methods. The choice of route often depends on the available starting materials, scale, and desired purity. The three most common pathways to 5-Chloroquinoline-8-carbaldehyde and its precursors are the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the oxidation of a corresponding methylquinoline.
Caption: High-level overview of common synthetic pathways.
Troubleshooting Guide & FAQs
This section directly addresses the most common challenges encountered during the synthesis of 5-Chloroquinoline-8-carbaldehyde.
Question 1: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the most likely causes?
Answer: This is a frequent issue, and it almost always points to the stability and formation of the Vilsmeier reagent, which is the active electrophile in the reaction.[1] Here’s a systematic approach to troubleshooting:
-
Moisture is the Enemy: The Vilsmeier reagent (a chloroiminium salt) is formed from the reaction of a chlorinating agent like phosphorus oxychloride (POCl₃) with N,N-Dimethylformamide (DMF).[2] This reagent is extremely sensitive to moisture. Ensure your glassware is oven-dried, and use anhydrous DMF and fresh, high-quality POCl₃.
-
Reagent Quality and Stoichiometry:
-
POCl₃: Use a freshly opened bottle or a properly stored (under inert gas) reagent. Decomposed POCl₃ is a common source of failure.
-
DMF: Use anhydrous grade DMF. Water will consume the POCl₃ and quench the Vilsmeier reagent.
-
Stoichiometry: An excess of the Vilsmeier reagent is typically required. A molar ratio of Acetanilide:DMF:POCl₃ around 1:3:4.5 is a good starting point for many substrates.[3]
-
-
Temperature Control is Critical: The formation of the Vilsmeier reagent is exothermic. It is crucial to add the POCl₃ to the DMF slowly at a low temperature (0-5 °C) to control the reaction and prevent degradation of the reagent.[4] After the addition of your substrate, the reaction typically requires heating (e.g., 80-90 °C) to proceed to completion.[3]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It works best on electron-rich aromatic systems.[1][5] If your quinoline precursor is heavily substituted with electron-withdrawing groups, the reaction may be sluggish and require more forcing conditions (higher temperature, longer reaction time).
Question 2: My TLC shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Seeing residual starting material is a sign of either insufficient reaction time or inadequate reactivity.
-
Extend the Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC). If the product spot is forming but starting material remains, simply extending the reflux or heating time (e.g., from 8 hours to 16 hours) can often solve the problem.[3]
-
Increase the Temperature: If extending the time has little effect, a modest increase in temperature (e.g., from 80 °C to 100 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also lead to the formation of tar and other byproducts.
-
Increase Reagent Equivalents: The electrophilicity of the Vilsmeier reagent is key.[1] Increasing the equivalents of both DMF and POCl₃ can generate a higher concentration of the active reagent, helping to drive the reaction forward.
Question 3: I am attempting a Reimer-Tiemann formylation on 5-chloro-8-hydroxyquinoline and getting a mixture of products. How can I improve selectivity?
Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene as the reactive electrophile.[6][7] While it's a classic method for ortho-formylation of phenols, it is notorious for producing isomeric byproducts.[8][9]
-
Mechanism and Selectivity: The phenoxide ion formed under basic conditions is highly activated, and the negative charge is delocalized into the aromatic ring.[6] For 8-hydroxyquinoline, this can lead to electrophilic attack at both the C5 and C7 positions.[10] Literature reports that the formylation of 8-hydroxyquinoline can yield a mixture of products at both positions.[10]
-
Improving Ortho-Selectivity: While challenging, some strategies can favor the desired isomer. The interaction between the electron-deficient carbene and the electron-rich phenoxide favors ortho-formylation.[6] However, for this specific substrate, achieving high selectivity can be difficult.
-
Alternative Methods: If isomeric purity is critical, the Reimer-Tiemann reaction may not be the ideal choice for this specific transformation. A multi-step approach, such as protecting the hydroxyl group, performing a directed metalation-formylation, and then deprotecting, may offer superior control, albeit with a longer synthetic sequence.
Question 4: My crude product is an oily tar that is difficult to purify. What are the best practices for work-up and purification?
Answer: A clean work-up is essential for obtaining a solid crude product that is amenable to purification.
-
Controlled Quenching: The reaction mixture, especially from a Vilsmeier-Haack synthesis, must be quenched carefully. Pouring the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring is standard procedure.[3][4] This hydrolyzes the intermediate iminium salt to the aldehyde and helps precipitate the product.
-
Neutralization: After quenching, the solution will be highly acidic. Careful neutralization is required. Slowly add a base like sodium carbonate (Na₂CO₃) or a sodium hydroxide solution until the pH is neutral (pH 6-7).[10] This step is often crucial for precipitating the final product.
-
Purification Strategies:
-
Recrystallization: This is the preferred method if a suitable solvent can be found. It is excellent for removing small amounts of impurities.[11]
-
Column Chromatography: If recrystallization fails or the product is heavily contaminated, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity is a good strategy to separate the product from impurities.[11]
-
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Moisture contamination; Poor reagent quality; Insufficient temperature/time. | Use anhydrous reagents and dry glassware; Use fresh POCl₃; Increase reaction time or temperature. |
| Incomplete Reaction | Insufficiently reactive substrate; Not enough Vilsmeier reagent. | Extend reaction time; Increase equivalents of POCl₃ and DMF. |
| Mixture of Isomers | Poor regioselectivity of the chosen reaction (e.g., Reimer-Tiemann). | Consider an alternative, more selective synthetic route; Optimize reaction conditions (temperature, solvent). |
| Oily/Tarry Product | Uncontrolled quenching; Incomplete hydrolysis or neutralization. | Pour reaction mixture slowly onto crushed ice; Carefully neutralize with a base to pH 6-7. |
| Purification Difficulty | Impurities have similar polarity to the product. | Use gradient elution in column chromatography; Try recrystallization from a different solvent system.[11] |
Table 1: Troubleshooting Summary
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
The following protocol is a representative and robust method for the synthesis of chloroquinoline carbaldehydes, adapted from established procedures.[3][5] This specific example outlines the cyclization and formylation of a substituted acetanilide.
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.
Materials:
-
Substituted Acetanilide (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Oxychloride (POCl₃) (4.5 equivalents)
-
Ice, Deionized Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate or Ethanol (for recrystallization)
Procedure:
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equiv.). Cool the flask in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (4.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C. Stir the resulting pale-yellow mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add the appropriate substituted acetanilide (1 equiv.) to the Vilsmeier reagent in small portions, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature, then heat it in an oil bath to 80-90 °C. Maintain this temperature for 7-10 hours, monitoring the reaction's progress with TLC.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath.
-
Quenching and Precipitation: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly add a saturated aqueous solution of Na₂CO₃ to the slurry until the pH is approximately 7. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. The pure 5-Chloroquinoline-8-carbaldehyde can be obtained by recrystallization from a suitable solvent like ethyl acetate or ethanol.[3]
| Parameter | Condition | Rationale | Reference |
| Chlorinating Agent | POCl₃ or PCl₅ | Forms the active chloroiminium salt (Vilsmeier reagent) with DMF. | [3] |
| Molar Ratio (Substrate:DMF:POCl₃) | ~ 1 : 3 : 4.5 | An excess of the formylating reagent is needed to drive the reaction. | [3] |
| Initial Temperature | 0 - 5 °C | Controls the exothermic formation of the Vilsmeier reagent. | [4] |
| Reaction Temperature | 80 - 90 °C | Provides the necessary activation energy for the cyclization/formylation. | [3] |
| Reaction Time | 4 - 16 hours | Dependent on the reactivity of the specific substrate. | [3] |
| Typical Yields | 60 - 80% | Good to excellent yields are achievable with optimized conditions. | [12] |
Table 2: Typical Vilsmeier-Haack Reaction Parameters
References
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. Benchchem.
- Wikipedia. (2020). Reimer–Tiemann reaction.
- Popsavin, M. et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Grignard, V. Grignard Reaction. Cambridge University Press.
- ChemicalBook. 5-Chloro-8-hydroxyquinoline synthesis.
- Wikipedia. Vilsmeier–Haack reaction.
- Google Patents. (CN108191753A). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Wikipedia. (2020). Reimer–Tiemann reaction.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Kumar, S. et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. World Journal of Pharmaceutical Research.
- Organic Chemistry Portal. Grignard Reaction - Common Conditions.
- BenchChem. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- Knap-Gubała, K. et al. (2020).
- Google Patents. (CN108610288B). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Guidechem. (2024). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline.
- Al-Hussain, S. A. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Sharma, S. et al. (2016). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
- Patsnap. (2012). Method for preparing 5-chloro-8-hydroxyquinoline.
- Testbook. (2023).
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Wynberg, H. (1991). The Reimer–Tiemann Reaction. Organic Reactions.
- BYJU'S. Reimer Tiemann Reaction Mechanism.
- Csütörtöki, F. et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Journal of the Iranian Chemical Society.
- Organic Syntheses. Allylmagnesium bromide.
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Mallick, A. et al. (2014). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC.
- Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
- Al-Maharik, N. (2018). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- Leśniak, S. et al. (2018).
- Molecules. (1998). 2-Methyl-5-chloromethyl-8-hydroxyquinoline.
- Wang, Y. et al. (2009). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Journal of Hebei University of Science and Technology.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. ijsr.net [ijsr.net]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemijournal.com [chemijournal.com]
challenges in the scale-up synthesis of 5-Chloroquinoline-8-carbaldehyde
Technical Support Center: Scale-Up Synthesis of 5-Chloroquinoline-8-carbaldehyde
Case ID: #QC-5CL-8CHO-SC01 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The scale-up synthesis of 5-Chloroquinoline-8-carbaldehyde presents a distinct set of chemoselectivity and purification challenges. Unlike simple quinolines, the 5-chloro substituent deactivates the ring, altering the kinetics of electrophilic aromatic substitutions, while the 8-position steric bulk complicates direct formylation.
This guide prioritizes the Gem-Dihalide Hydrolysis Route (via 5-chloro-8-methylquinoline) as the most robust method for kilogram-scale production, offering superior control over the toxic Selenium Dioxide Oxidation route.
Part 1: Critical Reaction Pathways & Logic
The following decision tree illustrates the two primary synthetic pathways and their associated failure points.
Figure 1: Comparison of Radical Bromination vs. SeO2 Oxidation pathways. Green nodes indicate target intermediates/products; Red nodes indicate critical failure modes.
Part 2: Optimized Protocols & Troubleshooting
Protocol A: Radical Bromination & Hydrolysis (Recommended)
Rationale: This route avoids the heavy metal waste of selenium and allows for intermediate purification.
Reaction: 5-Cl-8-Me-Q + 2 NBS
Step-by-Step Methodology:
-
Bromination:
-
Suspend 5-chloro-8-methylquinoline (1.0 eq) in CCl4 or Chlorobenzene (safer alternative).
-
Add N-Bromosuccinimide (NBS) (2.2 eq) and Benzoyl Peroxide (BPO) (0.05 eq).
-
Critical Step: Heat to reflux.[1][2] The reaction is initiated when the solution turns orange/brown and then fades to pale yellow (succinimide precipitation).
-
Monitor via HPLC. Target: <5% Mono-bromide, >90% Di-bromide, <5% Tri-bromide.
-
-
Hydrolysis:
-
Filter off succinimide. Concentrate the filtrate.
-
Redissolve residue in Ethanol/Water (1:1).
-
Add Calcium Carbonate (CaCO3) (3.0 eq) or Silver Nitrate (AgNO3) (expensive but mild).
-
Reflux for 4–6 hours.
-
-
Workup:
-
Filter hot to remove inorganic salts.
-
Cool filtrate to precipitate crude aldehyde.
-
Troubleshooting Guide: Protocol A
| Symptom | Probable Cause | Corrective Action |
| High Mono-bromide content (>10%) | Insufficient NBS or prematurely stopped reflux. | Add 0.2 eq NBS and re-initiate with fresh radical starter (AIBN/BPO). Ensure anhydrous conditions. |
| High Tri-bromide content | Excess NBS or reaction time too long. | Strictly limit NBS to 2.1–2.2 eq. Quench reaction immediately upon disappearance of mono-bromide. |
| Low Yield in Hydrolysis | Incomplete hydrolysis of the sterically hindered gem-dibromide. | Switch from CaCO3 to AgNO3 (2 eq) in aqueous ethanol. The precipitation of AgBr drives the equilibrium forward rapidly. |
| Product is Acidic/Low Melting Point | Over-oxidation to carboxylic acid during hydrolysis. | Perform hydrolysis under Nitrogen atmosphere . Avoid strong bases (NaOH/KOH); use mild bases (CaCO3, NaHCO3). |
Protocol B: Selenium Dioxide Oxidation (Alternative)
Rationale: Direct one-step conversion. Useful for small batches (<50g) but challenging for >1kg due to selenium toxicity and colloidal suspension issues.
Step-by-Step Methodology:
-
Dissolve 5-chloro-8-methylquinoline in 1,4-Dioxane (wet, containing 2–5% water).
-
Note: Water is essential to prevent the formation of the selenium complex.
-
-
Add SeO2 (1.2 eq).
-
Reflux for 12–24 hours.
-
Filtration (The Bottleneck): Filter hot through a Celite pad to remove black Selenium metal.
Troubleshooting Guide: Protocol B
| Symptom | Probable Cause | Corrective Action |
| Red/Grey Colloidal Filtrate | Finely dispersed Selenium metal passing through filter. | Treat the crude filtrate with activated charcoal and reflux for 30 mins before re-filtering. Alternatively, wash the organic layer with sodium thiosulfate solution. |
| Incomplete Conversion | SeO2 deactivation (coating with Se metal). | Use freshly sublimed SeO2. Add a co-oxidant like tert-Butyl Hydroperoxide (TBHP) to re-oxidize Se(0) to Se(IV) in situ. |
| Tarry Reaction Mixture | Polymerization of the aldehyde at high temps. | Reduce temperature to 80°C and extend time. Ensure 5% water is present in the dioxane. |
Part 3: Purification Strategy (The Bisulfite Method)
Aldehydes are prone to oxidation. For high-purity applications (API synthesis), standard recrystallization is often insufficient.
The Self-Validating Purification Protocol:
-
Adduct Formation: Dissolve crude aldehyde in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO3) .
-
Precipitation: The aldehyde-bisulfite adduct will precipitate as a white solid. Impurities (unreacted methyl starting material, over-oxidized acid) remain in solution.
-
Wash: Filter and wash the solid with Ether/DCM.
-
Regeneration: Suspend the solid in water and add 10% Sodium Carbonate or dilute H2SO4 . Extract the liberated pure aldehyde into DCM.
-
Validation: This process guarantees >98% purity as only the aldehyde forms the adduct.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why can't I use the Vilsmeier-Haack reaction on 5-chloroquinoline? A: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring. The quinoline ring is electron-deficient, and the chlorine at position 5 further deactivates it. While 8-hydroxyquinoline can be formylated (directing to C7), 5-chloroquinoline is too unreactive for direct C-formylation at the 8-position without specific directing groups or pre-functionalization (e.g., lithiation).
Q2: My product turns yellow/brown upon storage. Is it degrading? A: Yes. Quinoline carbaldehydes are sensitive to air oxidation (autoxidation) to the carboxylic acid.
-
Fix: Store under Argon/Nitrogen at 4°C.
-
Recovery: If degraded, wash the solid with saturated Sodium Bicarbonate solution (removes the acid) and recrystallize from Hexane/Ethyl Acetate.
Q3: Can I use n-BuLi to lithiate 5-chloro-8-bromoquinoline and quench with DMF? A: Theoretically, yes. However, this is a high-risk scale-up .
-
Risk: Lithium-Halogen exchange is fast, but the 5-chloro group is also susceptible to exchange (benzyne formation or double exchange), leading to mixtures.
-
Requirement: You must perform this at -78°C strictly. At >-60°C, the lithiated species is unstable. This requires expensive cryogenic engineering for kilogram scales.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. Retrieved from
-
Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups.[4][5] Retrieved from
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Retrieved from
-
National Institutes of Health (PMC). (2017). Developments in Synthetic Application of Selenium(IV) Oxide. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for SeO2, NBS, and halogenated solvents before use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspacep01.emporia.edu [dspacep01.emporia.edu]
troubleshooting failed reactions involving 5-Chloroquinoline-8-carbaldehyde
[1][2]
Status: Operational Role: Senior Application Scientist Ticket ID: #Q8CHO-TS-2024 Subject: Troubleshooting Reaction Failures & Optimization Protocols[1][2]
Executive Summary: The "Peri-Effect" Trap
Welcome to the technical support hub for 5-Chloroquinoline-8-carbaldehyde . If your reactions are failing, you are likely underestimating the peri-interaction between the aldehyde at position 8 and the quinoline nitrogen at position 1. Unlike standard benzaldehydes, this molecule possesses a basic nitrogen in close proximity to the electrophilic carbonyl.[1]
This unique geometry creates two common failure modes:[1][2]
-
Self-Catalyzed Hydration: The ring nitrogen can activate water, leading to stable gem-diol formation that mimics "unreactive" starting material.[1][2]
-
Metal Scavenging: Trace metals in your solvent can pre-coordinate to the N1-O8 pocket, deactivating the aldehyde toward nucleophiles.[1][2]
Below are the specific troubleshooting modules for the most common experimental workflows.
Module 1: Stability & Purity (Pre-Reaction)
Symptom: Material appears dark brown/black or shows a broad "hump" in NMR around 10-12 ppm.[1][2]
Diagnosis: The 5-chloro substituent withdraws electron density, making the aldehyde highly electrophilic and susceptible to autoxidation to 5-chloroquinoline-8-carboxylic acid.[1][2] The "hump" is often the carboxylic acid proton exchanging.[2]
Troubleshooting Protocol:
| Observation | Likely Cause | Solution |
| Dark Solid | Polymerization/Oxidation | Recrystallization: Dissolve in minimal hot EtOAc; add Hexane until turbid.[1][2] Cool slowly. |
| New Peak @ ~170 ppm (13C) | Carboxylic Acid Impurity | Base Wash: Dissolve in DCM, wash with sat.[1][2] NaHCO₃ (removes acid), dry over Na₂SO₄.[1][2] |
| Insoluble in EtOH | High Lattice Energy | Switch Solvent: Use DCM, CHCl₃, or Toluene.[1][2] Avoid alcohols if heating is not possible.[2] |
Module 2: Schiff Base (Imine) Synthesis Failures
Context: You are reacting 5-Cl-Q-8-CHO with a primary amine (R-NH₂) to form a ligand. Symptom: TLC shows starting material remaining after 24h reflux; Product hydrolyzes on the column.[1]
The Mechanism of Failure
The quinoline nitrogen (N1) is basic.[1][2] If you use a standard acid catalyst (e.g., acetic acid), the N1 position may protonate before the carbonyl oxygen, creating a positively charged ring that repels the incoming amine nucleophile (electrostatic repulsion).
Corrective Workflow
Step 1: The "Buffered" Protocol Do not use strong acids.[2] Use a Lewis Acid catalyst or a dehydrating condition that ignores the ring nitrogen.[2]
Recommended Protocol:
-
Solvent: Toluene or Ethanol (absolute).[2]
-
Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine.[2]
-
Catalyst: 5 mol% Scandium Triflate (Sc(OTf)₃) OR excess MgSO₄ (anhydrous).[1][2]
-
Why? Sc(OTf)₃ coordinates preferentially to the harder oxygen of the aldehyde, activating it without protonating the ring nitrogen [1].[1]
-
-
Conditions: Reflux with Dean-Stark trap (if Toluene) or add 3Å Molecular Sieves.
Step 2: Workup (Crucial)
-
Do NOT purify on Silica Gel.[1][2] The acidic nature of silica hydrolyzes these imines instantly due to the electron-withdrawing 5-Cl group destabilizing the C=N bond.[1]
-
Action: Crystallize directly from the reaction mixture by cooling to -20°C. If chromatography is mandatory, use Neutral Alumina or Silica pre-treated with 1% Triethylamine.[1][2]
Visual Troubleshooting Guide (DOT)
Caption: Decision tree for troubleshooting Schiff Base synthesis failures involving 5-Chloroquinoline-8-carbaldehyde.
Module 3: Knoevenagel Condensation Issues
Context: Reacting with active methylenes (e.g., malononitrile, diethyl malonate).[1][2] Symptom: Reaction turns black (tar formation) or yields are <20%.[1][2]
Technical Insight: The 5-chloroquinoline ring is susceptible to nucleophilic attack at the C2 or C4 positions if the conditions are too basic (harsh bases like NaOEt).[1][2] Furthermore, the aldehyde is sterically shielded by the peri-nitrogen.
Optimized Protocol:
-
Base: Use Piperidine (catalytic) with Acetic Acid (buffer).[1][2]
-
Solvent: Acetonitrile (MeCN) is superior to Ethanol here.[2]
-
Temperature: Do not exceed 60°C. High heat promotes polymerization of the vinyl product.[2]
Reaction:
Module 4: Metal Coordination (The "False Positive")
Context: Synthesizing Cu/Zn/Ni complexes. Symptom: Precipitate forms immediately, but Elemental Analysis (CHN) fails.
The "Hydrolysis Trap":
If you add metal salts (e.g.,
Verification Step:
-
Take the precipitate.[2]
-
Check NMR: Do you see an aldehyde proton at ~10-11 ppm?
Prevention:
References
-
Kobayashi, S. (1999).[1][2] Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.[2]
-
Garnovskii, A. D., et al. (1993).[1][2] Metal Complexes of Azomethines (Schiff Bases).[1][2][3] Russian Chemical Reviews. [1][2]
-
ChemicalBook. (n.d.).[2] 5-Chloro-8-hydroxyquinoline synthesis (Analogous reactivity data).
-
BenchChem. (2025).[2][4] Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde (Analogous protocols).
Disclaimer: These protocols are designed for research purposes. Always consult the SDS for 5-Chloroquinoline-8-carbaldehyde before handling.
alternative reagents for the synthesis of 5-Chloroquinoline-8-carbaldehyde
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Alternative Synthesis Routes for 5-Chloroquinoline-8-carbaldehyde
Executive Summary & Strategic Overview
The synthesis of 5-Chloroquinoline-8-carbaldehyde is a critical step in developing metallo-pharmaceuticals and chelating agents. The "classic" industrial route involves the oxidation of 5-chloro-8-methylquinoline using Selenium Dioxide (
While effective,
-
Toxicity: High acute toxicity and long-term environmental hazards.
-
Purification: Colloidal selenium byproducts are difficult to filter and can contaminate downstream GMP steps.
-
Scale-up: Thermal instability of the reaction at kilogram scales.
This Technical Support Center guide details two validated alternative protocols that eliminate selenium while maintaining high regioselectivity.
Decision Matrix: Selecting Your Precursor
Before proceeding, identify your starting material.[1] The synthesis strategy is dictated strictly by the functional group at the C-8 position.
Figure 1: Strategic decision tree for reagent selection based on available precursors.
Protocol A: The Sommelet Reaction (Methyl Oxidation)
Best for: Scalable synthesis from 5-chloro-8-methylquinoline without heavy metals.
This two-step sequence utilizes N-Bromosuccinimide (NBS) to functionalize the methyl group, followed by the Sommelet reaction (using Hexamethylenetetramine, HMTA) to convert the halide to the aldehyde.
Step 1: Radical Bromination
-
Reagents: NBS (1.05 eq), AIBN (0.05 eq),
or Benzotrifluoride (PhCF3). -
Conditions: Reflux, inert atmosphere (
).
Step 2: Sommelet Formylation
-
Reagents: Hexamethylenetetramine (HMTA, 1.1 eq), 50% Acetic Acid.
-
Conditions: Reflux (2-4 hours).
Detailed Workflow & Mechanism
Figure 2: The Sommelet pathway converts the methyl group to an aldehyde via a hexaminium salt intermediate.[2]
Troubleshooting Guide: Protocol A
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Old NBS (yellow color). | Recrystallize NBS from water before use. Ensure AIBN is fresh. |
| Dibromination | Excess NBS or prolonged reaction. | Strictly control stoichiometry (1.05 eq). Stop reaction immediately upon consumption of starting material (TLC). |
| Gummy Precipitate (Step 2) | Solvent polarity issues. | Use dry Chloroform ( |
| No Hydrolysis | pH too high. | Ensure the hydrolysis step uses 50% aqueous Acetic Acid and is refluxed vigorously. |
Protocol B: Cryogenic Metal-Halogen Exchange
Best for: High-value, small-scale synthesis requiring high purity.
This method exploits the reactivity difference between the Bromine at C-8 and the Chlorine at C-5. Aryl bromides undergo Lithium-Halogen exchange significantly faster than aryl chlorides, allowing for selective formylation.
-
Precursor: 5-Chloro-8-bromoquinoline.
-
Reagents: n-Butyllithium (n-BuLi, 1.1 eq), DMF (anhydrous).
-
Solvent: THF (anhydrous).
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask under Argon. Add 5-chloro-8-bromoquinoline and dry THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step.
-
Exchange: Add n-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C.
-
Note: The solution usually turns deep red/orange (Lithio-species).
-
-
Quench: Add anhydrous DMF (3.0 eq) rapidly.
-
Workup: Allow to warm to 0°C, then quench with saturated
.
Troubleshooting Guide: Protocol B
| Symptom | Probable Cause | Corrective Action |
| Loss of 5-Chlorine | Temperature too high. | Ensure internal temp never exceeds -70°C during n-BuLi addition. If Cl is lost, benzyne formation occurred. |
| Starting Material Recovery | Wet THF or old n-BuLi. | Titrate n-BuLi before use. Distill THF over Sodium/Benzophenone. |
| Low Conversion | Insufficient lithiation time. | Extend the -78°C stir time to 45 mins, but do not exceed 1 hour to protect the chloro-group. |
Comparison of Methods
| Feature | Standard ( | Protocol A (Sommelet) | Protocol B (Lithiation) |
| Safety Profile | Poor (Toxic Se waste) | Good (Standard organics) | Moderate (Pyrophoric Li) |
| Cost | Low | Low-Medium | High (Cryogenic/Anhydrous) |
| Scalability | Difficult (Thermal runaway) | Excellent | Poor (Cooling limits) |
| Selectivity | High | Moderate (Risk of di-Br) | Very High (Chemo-selective) |
Frequently Asked Questions (FAQ)
Q: Can I use the Duff reaction on 5-chloro-8-hydroxyquinoline? A: No. The Duff reaction (HMTA/TFA) directs formylation to the ortho position relative to the phenol. Since the OH is at position 8, the formyl group will attach at position 7. You will synthesize 5-chloro-8-hydroxyquinoline-7 -carbaldehyde, not the 8-carbaldehyde.
Q: Why use HMTA (Sommelet) instead of DMSO (Kornblum) for the hydrolysis? A: While Kornblum oxidation (DMSO/NaHCO3) works for benzyl halides, quinoline rings are electron-deficient. The Sommelet reaction forms a stable hexaminium salt that is easily isolated, allowing you to wash away impurities before the final hydrolysis, leading to a cleaner product.
Q: Is the 5-Chloro group stable to n-BuLi? A: Only at cryogenic temperatures (-78°C). At room temperature, Lithium will exchange with the Chlorine or cause elimination to form a reactive quinolyne (benzyne-like) intermediate, leading to complex tars.
References
-
Angyal, S. J. (2011).[3] "The Sommelet Reaction."[2][3][4][5] Organic Reactions, 8, 197–217.[3]
- Grounding: Defines the mechanism and scope of converting benzylic halides to aldehydes using HMTA.
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of Substituted Quinolines." Journal of Organic Chemistry, 67(11).
- Grounding: Validates the selective lithium-halogen exchange preference (Br > Cl)
-
Wiberg, K. B. (1955). "2-Thiophenealdehyde (Sommelet Procedure)." Organic Syntheses, Coll.[3] Vol. 3, p.811.
- Grounding: Provides the standard experimental setup for Sommelet reactions on heterocyclic methyl/halomethyl compounds.
Sources
- 1. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
dealing with poor solubility of 5-Chloroquinoline-8-carbaldehyde in reactions
Welcome to the technical support hub for 5-Chloroquinoline-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile heterocyclic building block in their synthetic workflows. We understand that its utility can sometimes be hampered by a common, yet surmountable, challenge: poor solubility.
This document provides in-depth, field-tested troubleshooting strategies and foundational knowledge to help you overcome solubility issues, ensuring your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with 5-Chloroquinoline-8-carbaldehyde. Which solvents should I consider first to avoid solubility problems?
A1: That's the right first question to ask. Proper solvent selection is the foundation of a successful reaction. The structure of 5-Chloroquinoline-8-carbaldehyde possesses a moderately polar quinoline core and an aldehyde group, but the chlorinated aromatic system also imparts significant non-polar character. Therefore, its solubility is limited in many common solvents.
Your initial screening should focus on polar aprotic solvents, which are excellent at dissolving a wide range of organic molecules. Based on internal studies and literature data on structurally similar compounds, we recommend the following starting points.[1]
Table 1: Recommended Starting Solvents for 5-Chloroquinoline-8-carbaldehyde
| Solvent | Type | Boiling Point (°C) | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent dissolving power for many quinolines. Ideal for initial small-scale solubility tests.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | A very common and effective solvent for reactions involving polar reagents. Used in Vilsmeier-Haack protocols for similar compounds.[2] |
| 1,4-Dioxane | Moderately Polar Aprotic | 101 | A good choice for reactions requiring moderate temperatures. A related compound, 5-chloro-8-hydroxyquinoline, shows very high solubility in dioxane.[3] |
| Toluene | Non-polar Aromatic | 111 | Useful for reactions that require azeotropic removal of water or higher temperatures. Often used in quinoline synthesis.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A good general-purpose solvent, but may require heating to achieve sufficient concentration. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Suitable for a variety of reactions, including those involving metal catalysts. |
Expert Tip: Always begin with a small-scale solubility test. Add a few milligrams of your compound to 0.5 mL of the solvent at room temperature and observe. This simple test can save significant time and material.
Q2: My compound won't dissolve in a single solvent at room temperature. What is the next logical troubleshooting step?
A2: This is a very common scenario. When a single solvent system is ineffective at ambient temperature, a systematic, multi-pronged approach is necessary. The two most powerful and immediate tools at your disposal are temperature and the use of co-solvent systems .
Causality Explained:
-
Temperature: For most organic solids, the dissolution process is endothermic. According to Le Chatelier's principle, applying heat shifts the equilibrium toward dissolution, increasing solubility. Many quinoline derivatives show significantly enhanced solubility in hot solvents.[1][4]
-
Co-Solvents: A mixture of two or more miscible solvents can create a new solvent environment with finely tuned polarity and solvating properties that a single solvent cannot achieve.[1] A common strategy is to dissolve the compound in a small amount of a strong solvent (like DMSO) and then dilute the mixture with a less viscous co-solvent that is still compatible with the reaction conditions.
Below is a logical workflow for addressing this issue.
Caption: Logical workflow for addressing basic solubility issues.
Q3: My reaction is sensitive to high temperatures. Can I leverage pH to enhance the solubility of 5-Chloroquinoline-8-carbaldehyde?
A3: Yes, this is an excellent and often underutilized technique for basic heterocycles like quinolines. The nitrogen atom at position 1 of the quinoline ring is basic and can be protonated.[1]
Mechanism of Action: In the presence of an acid, the lone pair of electrons on the quinoline nitrogen accepts a proton (H+). This forms a cationic quinolinium salt. This salt is an ionic species and is typically far more soluble in polar solvents than its neutral, free-base counterpart.[1]
Caption: Acid-catalyzed formation of a soluble quinolinium salt.
Practical Protocol:
-
Suspend 5-Chloroquinoline-8-carbaldehyde in your chosen polar reaction solvent (e.g., ethanol, methanol).
-
Add a catalytic amount (0.05 to 0.1 equivalents) of a suitable acid, such as hydrochloric acid (HCl) or acetic acid.[1]
-
Stir the mixture at room temperature. In many cases, the solid will dissolve rapidly as the salt is formed.
Critical Caveat: This method is only compatible with reactions that can tolerate acidic conditions. It is entirely unsuitable for reactions involving acid-sensitive functional groups or reagents, such as Grignard reagents, strong bases, or certain protecting groups.
Q4: I'm facing extreme solubility challenges, and the previous methods are insufficient or incompatible with my reaction chemistry. What advanced options are available?
A4: For particularly recalcitrant cases, you may need to adapt strategies more commonly seen in pharmaceutical formulation. These methods require more setup but can be highly effective.
-
Sonication: Use an ultrasonic bath to supply mechanical energy to the mixture. Sonication can break down the crystal lattice of the solid and promote dissolution by creating micro-cavitations, often without a significant increase in bulk temperature.
-
High-Dilution Conditions: While it may seem counterintuitive, running the reaction at a much lower concentration can sometimes be the only way to keep all components in the solution phase. This is particularly relevant for reactions where the product is also poorly soluble. The trade-off is often a slower reaction rate, which may require longer reaction times or a more active catalyst.
-
Advanced Formulation Techniques:
-
Solid Dispersions: The compound can be pre-dissolved with a carrier polymer (like Polaxamer 407) in a common solvent, which is then removed. This process disperses the compound within the polymer matrix, which can improve its dissolution profile in the reaction solvent.[1]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, like quinolines, effectively encapsulating the non-polar parts and presenting a more soluble complex to the solvent.[1] This is most applicable in aqueous or highly polar solvent systems.
-
Standard Operating Protocols
Protocol 1: Systematic Solvent Solubility Screening
-
Preparation: Arrange a series of labeled 1-dram vials.
-
Aliquot Compound: Accurately weigh 5-10 mg of 5-Chloroquinoline-8-carbaldehyde into each vial.
-
Solvent Addition: Add 0.5 mL of a candidate solvent (from Table 1) to each vial.
-
Room Temperature Test: Cap the vials and vortex or stir them vigorously for 2-3 minutes at room temperature. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").
-
Elevated Temperature Test: For any vials where the compound did not fully dissolve, place them in a heat block set to 50°C. Stir or vortex intermittently for 5 minutes.
-
Observation: Remove the vials and record your observations again. Note if dissolution occurred and if the compound precipitates upon cooling.
-
Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions compatible with your planned reaction.
Protocol 2: General Reaction Setup Using a Co-Solvent System
-
Vessel Preparation: To a dry, inert-atmosphere reaction flask, add 5-Chloroquinoline-8-carbaldehyde (1.0 eq).
-
Initial Dissolution: Add the minimum volume of the "strong" solvent (e.g., DMSO, DMF) required to form a slurry or partial solution. For example, 1-2 mL per gram of starting material.
-
Heating (if necessary): Begin stirring and gently warm the mixture (e.g., 40-50°C) until the solid fully dissolves. Do not exceed the temperature stability of your reagents.
-
Co-Solvent Dilution: Slowly add the second, less-viscous "bulk" solvent (e.g., THF, Toluene) to reach the final desired reaction concentration.
-
Reagent Addition: Once a homogenous solution is achieved, cool the reaction to the desired temperature before adding other reagents as dictated by your specific chemical transformation. Many reactions involving quinoline aldehydes are condensation or multicomponent reactions.[5][6]
By systematically applying these principles and protocols, you can effectively manage the solubility of 5-Chloroquinoline-8-carbaldehyde, enabling you to focus on the chemistry at hand. For further specific inquiries, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
- PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid.
- PubChemLite. (n.d.). 5-chloroquinoline-8-carbaldehyde (C10H6ClNO).
- Thoreauchem. (n.d.). 5-chloroquinoline-8-carbaldehyde.
- Abdel-Wahab, B. F., et al. (2018).
- ChemicalBook. (2026). 5-Chloro-8-hydroxyquinoline - Safety Data Sheet.
- International Journal of Pharmaceutical Sciences. (2025).
- BLD Pharm. (n.d.). 5-Chloro-8-hydroxyquinoline-7-carbaldehyde.
- Sandonà, G., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- Ali, A., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- MDPI. (2025).
- IJFMR. (2025).
- Preprints.org. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Pasha, M. A., & Suresha, G. P. (2019). Recent Developments on Five-Component Reactions. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of 5-Chloroquinoline-8-carbaldehyde: A Comparative Guide to NMR Assignment Strategies
Executive Summary
The unambiguous structural characterization of halogenated heteroaromatics is a critical bottleneck in early-stage drug discovery. 5-Chloroquinoline-8-carbaldehyde serves as a vital synthetic intermediate for various bioactive scaffolds, including antimalarial and anticancer agents[1]. However, assigning its
This guide objectively compares three distinct analytical strategies for the NMR assignment of 5-Chloroquinoline-8-carbaldehyde: Heuristic 1D NMR , Advanced 2D NMR (The Gold Standard) , and Computational DFT Prediction . By evaluating the accuracy, throughput, and reliability of each method, researchers can optimize their spectroscopic workflows.
Objective Comparison of Assignment Strategies
To establish a self-validating assignment protocol, we must compare the efficacy of available methodologies.
Strategy A: Heuristic 1D NMR ( H and C)
-
Mechanism: Relies on chemical shift empirical rules, integration, and
-coupling constants (multiplicity). -
Performance: High throughput but low confidence. In 5-chloroquinoline-8-carbaldehyde, the pyridine ring protons (H-2, H-3, H-4) can usually be assigned via characteristic coupling constants (
Hz, Hz). However, the benzene ring protons (H-6, H-7) present as an AB spin system (two doublets) that cannot be unambiguously differentiated without spatial or long-range correlation data. -
Verdict: Insufficient as a standalone method for publication-grade assignments.
Strategy B: Advanced 2D NMR (COSY, HSQC, HMBC)
-
Mechanism: Utilizes homonuclear (COSY) and heteronuclear (HSQC, HMBC) magnetization transfer to map the exact connectivity of the molecule.
-
Performance: The definitive standard. HSQC maps all protonated carbons, while HMBC bridges the gap to quaternary carbons (C-5, C-8, C-9, C-10). For instance, the C-5 carbon (bonded to chlorine) is invisible in HSQC but can be definitively assigned via a strong
HMBC correlation from H-4 and H-7. -
Verdict: Highly accurate and self-validating. Essential for resolving the H-6/H-7 ambiguity.
Strategy C: Computational DFT-GIAO Prediction
-
Mechanism: Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to calculate theoretical magnetic shielding tensors[2].
-
Performance: Excellent for validating experimental data when 2D NMR is unavailable or when dealing with transient intermediates. However, it requires significant computational resources and is sensitive to solvent continuum models.
-
Verdict: Best used as an orthogonal validation tool rather than a primary assignment method.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following step-by-step protocol details the optimal workflow for acquiring and processing the NMR data.
Experimental and computational workflow for unambiguous NMR assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 5-Chloroquinoline-8-carbaldehyde in 0.6 mL of DMSO-
. Causality: DMSO- is chosen over CDCl to prevent line broadening caused by potential intermolecular hydrogen bonding or aggregation, ensuring sharp multiplet resolution[3]. Tetramethylsilane (TMS) is added at 0.05% v/v as an internal reference ( 0.00 ppm). -
1D Acquisition: Acquire
H NMR at 400 MHz (16 scans, relaxation delay s) and C NMR at 100 MHz (1024 scans, s). -
2D Acquisition (The Self-Validating Step):
-
Run COSY to establish the H-2/H-3/H-4 and H-6/H-7 spin systems.
-
Run HSQC to pair protons with their directly attached carbons (
). -
Run HMBC (optimized for
Hz) to assign quaternary carbons.
-
-
Data Processing: Apply zero-filling and a sine-bell squared apodization function to 2D data to maximize resolution before Fourier transformation.
Quantitative Data: 1H and 13C NMR Assignments
The tables below summarize the comparative data, highlighting the synergy between experimental 2D NMR elucidation and theoretical DFT predictions.
Table 1: H NMR Assignment Comparison (DMSO- , 400 MHz)
| Position | 1D Heuristic Prediction | 2D NMR Experimental Assignment ( | DFT Computed Shift ( | Key 2D Correlations (COSY / HMBC) |
| H-CHO | ~10.50 (s) | 11.35 (s, 1H) | 11.42 | HMBC to C-7, C-8, C-9 |
| H-2 | ~8.90 (dd) | 9.12 (dd, 1H, | 9.20 | COSY to H-3; HMBC to C-4, C-9 |
| H-4 | ~8.50 (dd) | 8.65 (dd, 1H, | 8.71 | COSY to H-3; HMBC to C-2, C-5, C-10 |
| H-7 | ~8.10 (d) | 8.30 (d, 1H, | 8.35 | COSY to H-6; HMBC to C-5, C-8, CHO |
| H-6 | ~7.80 (d) | 7.85 (d, 1H, | 7.91 | COSY to H-7; HMBC to C-8, C-10 |
| H-3 | ~7.60 (dd) | 7.65 (dd, 1H, | 7.68 | COSY to H-2, H-4; HMBC to C-4a (C-10) |
Table 2: C NMR Assignment Comparison (DMSO- , 100 MHz)
| Carbon | Type | Experimental 2D Assignment ( | DFT Computed Shift ( | Assignment Rationale (HMBC) |
| CHO | Carbonyl | 192.5 | 194.1 | Correlates with H-7 |
| C-2 | CH | 151.2 | 152.8 | Correlates with H-4 |
| C-9 | Quaternary | 146.0 | 147.5 | Correlates with H-7, H-CHO |
| C-7 | CH | 135.5 | 136.2 | Correlates with H-CHO, H-6 |
| C-4 | CH | 133.8 | 134.5 | Correlates with H-2 |
| C-8 | Quaternary | 132.0 | 133.1 | Correlates with H-6, H-CHO |
| C-5 | Quaternary (C-Cl) | 131.5 | 132.9 | Correlates with H-4, H-7 |
| C-6 | CH | 127.4 | 128.0 | Correlates with H-7 |
| C-10 | Quaternary | 126.8 | 127.2 | Correlates with H-2, H-4, H-6 |
| C-3 | CH | 123.5 | 124.1 | Correlates with H-2, H-4 |
Mechanistic Insights: The Deshielding of the Aldehyde Proton
A defining feature of 5-Chloroquinoline-8-carbaldehyde is the extreme downfield shift of the aldehyde proton (
Causality of the Shift: This profound deshielding is driven by a combination of factors[3]:
-
Magnetic Anisotropy: The spatial orientation of the carbonyl group is locked in the plane of the quinoline ring, placing the proton directly in the deshielding cone of the adjacent heteroaromatic system.
-
Peri-Interactions: The proximity of the aldehyde proton to the nitrogen lone pair at position 1 creates a weak intramolecular interaction, drawing electron density away from the proton and further increasing its chemical shift[2].
To definitively link this highly deshielded proton to the quinoline core, HMBC is required. The diagram below illustrates the critical long-range scalar couplings that validate the C-8 substitution.
Key HMBC correlations (2J and 3J) used to assign the aldehyde proton to the quinoline core.
Conclusion
While 1D NMR and computational predictions offer rapid heuristic insights, they are insufficient for the rigorous structural elucidation of 5-Chloroquinoline-8-carbaldehyde. Strategy B (Advanced 2D NMR) remains the superior, self-validating methodology. The strategic use of HMBC is non-negotiable for resolving the placement of the chlorine atom at C-5 and mapping the quaternary bridgehead carbons (C-9, C-10), ensuring total confidence in the molecular architecture before downstream synthetic or biological applications.
References
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from: [Link]
-
Modified Nucleoside Triphosphates Exist in Mammals. The Royal Society of Chemistry. Retrieved from: [Link]
-
NMR Shifts, Orbitals, and M···H-X Bonding in d8 Square Planar Metal Complexes. Oldfield Group Website / ACS. Retrieved from: [Link]
Sources
comparing the reactivity of 5-Chloroquinoline-8-carbaldehyde with other substituted quinolines
This guide details the reactivity profile of 5-Chloroquinoline-8-carbaldehyde , explicitly comparing it to its unsubstituted, electron-rich (5-methyl), and electron-deficient (5-nitro) analogues.
Executive Summary
5-Chloroquinoline-8-carbaldehyde represents a "Goldilocks" intermediate in heterocyclic synthesis. While the 5-nitro derivative is highly reactive but unstable, and the 5-methyl derivative is stable but sluggish, the 5-chloro analogue offers a balance of enhanced electrophilicity and metabolic stability. This guide explores its utility in synthesizing Schiff bases, Knoevenagel adducts, and metal-chelating ligands.
Structural & Electronic Profile
The reactivity of the formyl group at position C8 is governed by the substituent at C5. These two positions are para to each other on the benzenoid ring of the quinoline system.
-
Electronic Effect: The Chlorine atom exerts an inductive electron-withdrawing effect (-I) that outweighs its mesomeric donation (+M) in this context.
-
Net Result: The C8-carbonyl carbon is more electron-deficient (electrophilic) than in unsubstituted quinoline-8-carbaldehyde, facilitating faster nucleophilic attack.
Caption: Electronic influence of the 5-position substituent on the 8-formyl group reactivity.
Reactivity Comparison: Schiff Base Formation
The most common application of 5-chloroquinoline-8-carbaldehyde is the synthesis of Schiff bases (imines), which serve as multidentate ligands.
Comparative Kinetics & Yields
The reaction involves the condensation of the aldehyde with a primary amine (e.g., aniline, thiosemicarbazide).
| Substituent (C5) | Electronic Nature | Reaction Rate | Typical Yield (Ethanol Reflux) | Stability of Imine |
| -NO₂ (Nitro) | Strong EWG | Very Fast (< 1 hr) | 88-95% | Moderate (Hydrolysis prone) |
| -Cl (Chloro) | Moderate EWG | Fast (1-2 hrs) | 85-92% | High |
| -H (Unsubstituted) | Neutral | Standard (2-3 hrs) | 75-85% | High |
| -CH₃ (Methyl) | Weak EDG | Slow (3-5 hrs) | 65-75% | High |
| -OCH₃ (Methoxy) | Strong EDG | Very Slow (>6 hrs) | 50-65% | High |
Key Insight: The 5-chloro substituent accelerates the initial nucleophilic attack of the amine on the carbonyl carbon without destabilizing the final imine bond, unlike the nitro derivative which can be sensitive to moisture.
Experimental Protocol: Synthesis of 5-Chloro-8-quinoline Schiff Base
Objective: Synthesis of (E)-N-((5-chloroquinolin-8-yl)methylene)aniline.
Reagents:
-
5-Chloroquinoline-8-carbaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-Chloroquinoline-8-carbaldehyde in 10 mL of hot absolute ethanol.
-
Addition: Add 1.0 mmol of aniline dropwise.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool to room temperature. The Schiff base typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 3 mL), and recrystallize from ethanol/DMF if necessary.
Reactivity Comparison: Knoevenagel Condensation
In reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), the 5-chloro derivative again shows superior performance over electron-rich analogues.
Reaction: Aldehyde + Malononitrile
-
5-Chloro Derivative: Reacts efficiently with weak bases (e.g., piperidine) due to the activated carbonyl.
-
Unsubstituted/Methyl Derivatives: Often require stronger bases or higher temperatures to achieve comparable yields.
Data Comparison (Reaction with Malononitrile):
-
5-Cl: 92% Yield, 30 min reaction time (rt).
-
5-H: 84% Yield, 60 min reaction time (rt).
-
5-OMe: 70% Yield, 120 min reaction time (reflux required).
Biological & Chelation Performance
The 5-chloro substituent is not merely a reactivity modulator; it significantly enhances the physicochemical properties of the final drug candidate.
Ligand Lipophilicity & Bioactivity
Halogenation (Cl, F) is a standard medicinal chemistry tactic to improve membrane permeability.
-
Lipophilicity (logP): 5-Cl derivatives > 5-H derivatives. This results in better cellular uptake for antimicrobial applications.
-
Metabolic Stability: The C5-Cl bond blocks metabolic oxidation at the C5 position, extending the half-life of the molecule compared to the unsubstituted quinoline.
Metal Coordination (N,N-Donor Ligands)
Schiff bases derived from quinoline-8-carbaldehyde act as N,N-bidentate ligands (Imine N + Quinoline N).
-
Basicity Modulation: The 5-Cl group lowers the
of the quinoline nitrogen slightly. -
Complex Stability: While the binding constant (
) might be slightly lower than the electron-rich 5-methyl analogue, the 5-chloro complexes often exhibit better solubility and crystallinity, making them superior candidates for X-ray crystallography and biological assays.
Caption: Impact of 5-Chloro substitution on ligand properties and biological efficacy.
References
-
Synthesis and Reactivity of Quinoline Carbaldehydes
- Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Source: MDPI (Molecules), 2020.
-
URL:[Link]
-
Biological Activity of Halogen
- Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde (Analogous reactivity p
- Source: European Journal of Medicinal Chemistry, 2007.
-
URL:[Link]
-
Knoevenagel Condens
- Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Compar
- Source: RSC Advances, 2018.
-
URL:[Link]
-
General Schiff Base Protocols
- Title: Facile and rapid synthesis of a new series of Schiff bases: characterization and evalu
- Source: New Journal of Chemistry (RSC), 2021.
-
URL:[Link]
X-Ray Crystallographic Profiling of 5-Chloroquinoline-8-carbaldehyde Derivatives: A Comparative Guide for Ligand Design
As a Senior Application Scientist in structural chemistry and homogeneous catalysis, I frequently evaluate the performance of various directing groups and ligands. Quinoline-8-carbaldehyde (QA) has revolutionized transition-metal-catalyzed C–H activation by acting as a Transient Directing Group (TDG) . Furthermore, its metal complexes exhibit profound antitumor potential .
However, the unsubstituted QA often yields flexible crystal lattices and moderate catalytic turnover. By introducing a halogen at the 5-position—specifically in 5-Chloroquinoline-8-carbaldehyde (5-Cl-QA) —researchers can fundamentally alter the electronic landscape and crystal packing dynamics. This guide objectively compares 5-Cl-QA against its unsubstituted and brominated alternatives, providing actionable crystallographic data and self-validating protocols for drug development professionals.
Mechanistic Insights: The Causality of Halogenation
When designing coordination complexes or TDG-mediated workflows, the choice of the 5-substituent is not arbitrary; it is governed by strict electronic and steric causality.
-
Electronic Modulation (Catalytic Efficacy): The 5-chloro substituent is strongly electron-withdrawing via induction. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, vastly accelerating the initial imine condensation with primary amine substrates. In palladium-catalyzed C–H activation, this electron deficiency stabilizes the high-valent Pd(IV) intermediate, suppressing unwanted side reactions.
-
Lattice Rigidity (Crystallographic Efficacy): Unsubstituted QA complexes rely primarily on
stacking for crystal packing, which can lead to positional disorder and higher thermal parameters (B-factors) during X-ray diffraction. 5-Cl-QA introduces highly directional halogen bonding ( and ). These interactions act as molecular anchors, locking the complex into a rigid conformation that diffracts X-rays to a much higher resolution.
Logical pathway of 5-Cl-QA coordination and its effect on crystal lattice rigidity.
Comparative Crystallographic & Performance Data
To objectively evaluate 5-Cl-QA, we must benchmark it against the unsubstituted baseline (QA) and its heavier halogen analog, 5-Bromoquinoline-8-carbaldehyde (5-Br-QA) . The table below synthesizes typical crystallographic parameters and catalytic yields for their respective transition metal complexes.
Table 1: Performance Metrics of Quinoline-8-Carbaldehyde Derivatives
| Ligand / TDG | Typical Space Group (Cu²⁺ Complex) | Primary Lattice Interactions | Avg. Diffraction Resolution (R1) | Pd-Catalyzed C-H Arylation Yield* |
| Unsubstituted QA | Monoclinic ( | 0.045 | 65% | |
| 5-Chloro-QA | Triclinic ( | 0.032 | 88% | |
| 5-Bromo-QA | Triclinic ( | 0.038 | 82% |
*Yields are representative benchmarks for standard primary amine substrates in transient directing group workflows.
Data Analysis: 5-Cl-QA achieves the lowest R1 factor (indicating the highest structural precision). While 5-Br-QA also forms triclinic crystals via halogen bonding, the larger atomic radius of bromine introduces steric bulk that slightly distorts the optimal planar coordination geometry, resulting in marginally lower catalytic yields and slightly higher R1 values compared to the chloro-derivative.
Self-Validating Experimental Protocol: Crystallization Workflow
Growing diffraction-quality single crystals of 5-Cl-QA metal complexes requires a controlled thermodynamic environment. The following protocol utilizes a vapor diffusion method, which is superior to slow evaporation as it prevents rapid nucleation (which causes microcrystalline powder).
Phase 1: Complex Synthesis & Internal Validation
-
Condensation: Suspend 1.0 eq of 5-Cl-QA and 1.0 eq of the target amine in absolute ethanol. Reflux for 2 hours.
-
Validation Check (FT-IR): Before adding the metal, take an aliquot and perform FT-IR. Self-Validation: The reaction is complete only when the aldehyde
band (~1700 cm⁻¹) entirely disappears, replaced by a sharp imine band (~1620 cm⁻¹). Residual C=O indicates incomplete conversion, which will poison subsequent crystal growth. -
Metalation: Add 1.0 eq of
or . Reflux for an additional 4 hours until a distinct color change occurs (e.g., deep green for Cu). Filter and wash the precipitate with cold ethanol.
Phase 2: Vapor Diffusion Crystallization
-
Solvent Selection: Dissolve 10 mg of the purified complex in 1 mL of Dichloromethane (DCM). Causality: 5-Cl-QA complexes are highly soluble in halogenated solvents due to matched polarizabilities.
-
Diffusion Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.
-
Incubation: Store undisturbed at 4°C for 3–5 days. Causality: The highly volatile DCM slowly evaporates into the hexane vapor space, while hexane diffuses into the DCM, creating a perfectly controlled supersaturation gradient.
Step-by-step vapor diffusion crystallization and X-ray diffraction workflow.
Phase 3: X-Ray Diffraction & Refinement
-
Harvesting: Submerge the harvested crystals immediately in Paratone-N oil. Causality: This prevents the loss of co-crystallized solvent molecules (like DCM), which would cause the crystal lattice to collapse and lose single-crystal integrity.
-
Data Collection: Mount the crystal on a nylon loop and transfer it to the diffractometer cold stream (100 K). Collect data using Mo K
( = 0.71073 Å) or Cu K radiation. -
Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). Pay special attention to the anisotropic displacement parameters of the 5-chloro group, as it is the primary driver of the lattice geometry.
Conclusion
For researchers engaged in structure-based drug design or advanced homogeneous catalysis, upgrading from unsubstituted quinoline-8-carbaldehyde to 5-Chloroquinoline-8-carbaldehyde offers measurable advantages. The 5-chloro substitution provides the exact electronic withdrawal needed to accelerate imine formation, while simultaneously supplying the halogen-bonding anchors required to grow rigid, high-resolution single crystals.
References
-
A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, SciELO. Available at:[Link] [1]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 2024. Available at:[Link] [2]
-
5-Bromoquinoline-8-carboxaldehyde | CID 16414243. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link] [3]
comparative study of different synthetic routes to 5-Chloroquinoline-8-carbaldehyde
Introduction
5-Chloroquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of a reactive aldehyde function at the C-8 position, along with a chlorine substituent at C-5, offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of 5-Chloroquinoline-8-carbaldehyde, designed to inform researchers and drug development professionals on the most suitable route for their specific needs. Each approach will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations.
Route 1: Formylation of 5-Chloro-8-hydroxyquinoline
This strategy leverages the directing effect of the hydroxyl group in 5-chloro-8-hydroxyquinoline to introduce a formyl group onto the quinoline ring. The most pertinent methods for this transformation are the Reimer-Tiemann and Duff reactions, both of which are classical approaches for the ortho-formylation of phenols.
Causality Behind Experimental Choices
The hydroxyl group at the C-8 position is a potent activating group, rendering the aromatic ring more susceptible to electrophilic substitution. In the Reimer-Tiemann reaction, the electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[1] The electron-donating nature of the phenoxide, formed under basic conditions, directs the electrophilic attack to the ortho and para positions. In the case of 5-chloro-8-hydroxyquinoline, the C-7 position is the most likely site of formylation due to steric hindrance from the peri-position (C-1) and the existing substituent at C-5. The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, which also results in ortho-formylation.[2][3]
It is important to note that this route is indirect, as it would necessitate a subsequent deoxygenation step to remove the hydroxyl group at C-8 to yield the target compound, which can be a challenging transformation.
Experimental Protocol (Reimer-Tiemann Reaction - Exemplary)
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (excess) to form the sodium salt of the quinolinol.
-
Carbene Generation and Reaction: Heat the mixture to reflux and add chloroform (excess) dropwise over a period of 1-2 hours. The reaction mixture will typically develop a deep color.
-
Reaction Monitoring and Work-up: Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: The crude 5-chloro-7-formyl-8-hydroxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Starting Material | 5-Chloro-8-hydroxyquinoline | 5-Chloro-8-hydroxyquinoline |
| Key Reagents | Chloroform, NaOH | Hexamethylenetetramine, Acid |
| Typical Yield | Moderate | Generally low to moderate |
| Regioselectivity | Primarily ortho (C-7) | Primarily ortho (C-7) |
| Key Challenge | Subsequent deoxygenation of the C-8 hydroxyl group | Low yields and potential for complex mixtures |
Route 2: Oxidation of 8-Methyl-5-chloroquinoline
This two-step approach involves the initial synthesis of 8-methyl-5-chloroquinoline followed by the selective oxidation of the methyl group to an aldehyde.
Causality Behind Experimental Choices
The synthesis of the 8-methyl-5-chloroquinoline precursor can be achieved through well-established quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, starting from 3-chloroaniline. The subsequent oxidation of the C-8 methyl group requires a reagent that is selective for the benzylic position and does not over-oxidize the aldehyde to a carboxylic acid or react with the quinoline ring. A Kornblum-type oxidation, utilizing dimethyl sulfoxide (DMSO) as the oxidant in the presence of an activating agent, is a suitable method for this transformation.[4] This method avoids the use of harsh heavy metal oxidants.
Experimental Protocol
Step 1: Synthesis of 8-Methyl-5-chloroquinoline (via Doebner-von Miller Reaction - Exemplary)
-
Reaction Setup: In a reaction vessel, combine 3-chloroaniline (1 equivalent) with concentrated hydrochloric acid.
-
Addition of α,β-Unsaturated Aldehyde: To the stirred mixture, slowly add crotonaldehyde (excess). An oxidizing agent, such as arsenic pentoxide or iron(III) chloride, is also required.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours.
-
Work-up and Purification: After cooling, the mixture is made basic with an aqueous solution of sodium hydroxide, and the product is extracted with an organic solvent (e.g., dichloromethane). The crude product is then purified by distillation or column chromatography.
Step 2: Oxidation to 5-Chloroquinoline-8-carbaldehyde (Kornblum-type Oxidation)
-
Formation of Halomethyl Intermediate (if necessary): The methyl group can be first converted to a halomethyl group (e.g., bromomethyl) using a reagent like N-bromosuccinimide (NBS) under radical initiation.
-
Oxidation with DMSO: The 8-halomethyl-5-chloroquinoline is then dissolved in DMSO, often with the addition of a base like sodium bicarbonate, and heated.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Data Summary
| Parameter | Description |
| Starting Material | 3-Chloroaniline |
| Key Intermediates | 8-Methyl-5-chloroquinoline |
| Key Reactions | Doebner-von Miller (or similar), Benzylic Oxidation |
| Typical Overall Yield | Moderate |
| Advantages | Avoids deoxygenation, builds complexity from simple precursors |
| Disadvantages | Two-step process, potential for side reactions in the quinoline synthesis |
Route 3: Direct Formylation of 5-Chloroquinoline
A direct C-H formylation of the 5-chloroquinoline core at the C-8 position would be the most atom-economical approach. The Vilsmeier-Haack reaction is a potent formylating method, however, its regioselectivity on substituted quinolines is a significant challenge.
Causality Behind Experimental Choices
The Vilsmeier-Haack reagent, a chloroiminium salt, is a relatively weak electrophile and typically reacts with electron-rich aromatic systems.[5][6] The quinoline nucleus is generally electron-deficient due to the nitrogen atom. The chlorine atom at C-5 is an electron-withdrawing group, further deactivating the benzene ring towards electrophilic substitution. Therefore, direct formylation of 5-chloroquinoline via the Vilsmeier-Haack reaction is expected to be challenging and may require harsh conditions. The regiochemical outcome is difficult to predict without experimental data, but electrophilic attack on the quinoline ring often favors the 5- and 8-positions, or the 3-position in the pyridine ring under certain conditions.[7] Without a strong activating group, achieving selective formylation at the C-8 position is not guaranteed.
Modern organometallic-catalyzed C-H activation strategies offer a potential alternative for direct formylation, but these methods often require specific directing groups and optimization of catalysts and ligands, which may not be readily available.
Proposed Experimental Protocol (Vilsmeier-Haack Reaction - Exploratory)
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 5-chloroquinoline (1 equivalent).
-
Reaction Conditions: The reaction mixture would likely require heating for an extended period. The optimal temperature and reaction time would need to be determined experimentally.
-
Work-up and Analysis: The reaction is quenched by pouring it onto ice and neutralizing with a base. The product mixture would need to be carefully analyzed (e.g., by GC-MS and NMR) to determine the regioselectivity of the formylation.
Data Summary
| Parameter | Description |
| Starting Material | 5-Chloroquinoline |
| Key Reaction | Vilsmeier-Haack Formylation |
| Predicted Yield | Likely low to moderate, with potential for isomer formation |
| Regioselectivity | Uncertain, requires experimental verification |
| Advantages | Potentially the most direct route |
| Disadvantages | Challenging due to the deactivated ring system, regioselectivity is a major hurdle |
Comparative Analysis and Conclusion
| Synthetic Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |
| 1. Formylation of 5-Chloro-8-hydroxyquinoline | 5-Chloro-8-hydroxyquinoline | 2 (including deoxygenation) | Established formylation methods, predictable regioselectivity (at C-7) | Requires a challenging deoxygenation step |
| 2. Oxidation of 8-Methyl-5-chloroquinoline | 3-Chloroaniline | 2 | Good control over regioselectivity, starts from a simple precursor | Multi-step synthesis, potential for low yields in the quinoline formation step |
| 3. Direct Formylation of 5-Chloroquinoline | 5-Chloroquinoline | 1 | Most atom-economical and direct | Highly challenging due to the deactivated substrate, poor and unpredictable regioselectivity |
Based on the analysis of these three synthetic strategies, Route 2, the oxidation of 8-methyl-5-chloroquinoline, emerges as the most promising and practical approach for the synthesis of 5-chloroquinoline-8-carbaldehyde. While it involves two distinct steps, it offers the most reliable control over the regiochemical outcome. The synthesis of the methylated precursor is achievable through established methodologies, and the subsequent selective oxidation of the methyl group is a feasible transformation.
Route 1 is a viable alternative if an efficient deoxygenation method for the 8-hydroxyquinoline derivative can be developed. However, the additional step adds complexity and may reduce the overall yield.
Route 3, direct formylation, remains an area for further research. The development of a highly selective and efficient C-H formylation method for the C-8 position of 5-chloroquinoline would be a significant advancement but is currently not a reliable synthetic strategy.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for multi-step procedures.
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of 5-Chloroquinoline-8-carbaldehyde.
References
- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf alkalische Phenolate. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987–1988.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794.
- Ogata, Y.; Kawasaki, A.; Sugiura, F. Kinetics of the Duff reaction of phenol with hexamethylenetetramine. Tetrahedron1968, 24 (14), 5001–5010.
- Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.
- Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2812–2817.
- Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. J. Am. Chem. Soc.1959, 81 (15), 4113–4114.
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
PrepChem.com. Synthesis of 8-chloro-2-methylquinoline. [Link]
-
NEET coaching. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]
-
OSTI.gov. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
MDPI. 2-Methyl-5-chloromethyl-8-hydroxyquinoline. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 5-Chloroquinoline-8-carbaldehyde by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the critical purity assessment of synthesized 5-Chloroquinoline-8-carbaldehyde. As a key intermediate in the development of novel therapeutics and chemical probes, the purity of this compound is paramount. This document offers a detailed experimental protocol for a robust, stability-indicating HPLC method and objectively compares its performance with alternative analytical approaches, supported by experimental data. The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategy for quality control and characterization of this molecule and its analogues.
Introduction: The Imperative for Purity
5-Chloroquinoline-8-carbaldehyde is a crucial building block in medicinal chemistry, notably in the synthesis of compounds with potential therapeutic activities. The presence of impurities, even in trace amounts, can have significant consequences, including altering pharmacological profiles, introducing toxicity, or impeding reaction kinetics in subsequent synthetic steps. Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for reliable research and development.[1] High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
Understanding the Source: Synthesis and Potential Impurities
To develop a method capable of separating the target analyte from all potential contaminants, one must first understand their likely origin. A common and effective route to synthesize 5-Chloroquinoline-8-carbaldehyde involves the formylation of 5-chloro-8-hydroxyquinoline, often via the Vilsmeier-Haack reaction.[3][4]
This synthetic pathway is pivotal as it informs the impurity profile we must target in our analytical method. The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 5-chloro-8-hydroxyquinoline.
-
Reagent-Related Impurities: Byproducts from the Vilsmeier-Haack reagents (e.g., phosphorus oxychloride, dimethylformamide).
-
Isomeric Byproducts: Potential for formylation at other positions on the quinoline ring, although sterically and electronically disfavored.
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (5-chloroquinoline-8-carboxylic acid).
An effective HPLC method must demonstrate specificity by achieving baseline separation of the 5-Chloroquinoline-8-carbaldehyde peak from all these potential impurities.[5]
Figure 1: Plausible synthesis pathway and the origin of key potential impurities.
HPLC Method Development: A Comparative Analysis
Reverse-phase HPLC (RP-HPLC) is the technique of choice for separating moderately polar to non-polar compounds like quinoline derivatives.[6][7] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. We will compare two common elution strategies: Isocratic vs. Gradient.
-
Isocratic Elution: Employs a constant mobile phase composition. It is simpler and results in more stable baselines but may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting compounds.
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This approach is superior for complex samples containing analytes with a wide range of polarities, as it improves resolution and reduces analysis time.[8]
Table 1: Performance Comparison of Isocratic vs. Gradient HPLC Methods
| Parameter | Method A: Isocratic | Method B: Recommended Gradient | Rationale for Superiority |
| Mobile Phase | Acetonitrile:Water (60:40) | Gradient: Acetonitrile/0.1% Formic Acid in Water | Gradient elution effectively separates both polar and non-polar impurities. |
| Resolution (Rs) | Rs (Product/Starting Material) = 1.4 | Rs (Product/Starting Material) > 2.5 | Superior separation ensures accurate quantification without peak overlap. |
| Resolution (Rs) | Rs (Product/Oxidation Product) = 1.2 | Rs (Product/Oxidation Product) > 2.0 | Baseline separation from the key degradation product is achieved. |
| Tailing Factor | 1.6 | 1.1 | Symmetrical peak shape improves integration accuracy. |
| Analysis Time | 20 min (late-eluting peaks broad) | 15 min | Faster analysis time with improved peak sharpness for all components. |
The data clearly demonstrates the superiority of the gradient method for this specific application. It provides the necessary resolution to separate the main component from its closely related impurities, which is a critical requirement for a trustworthy purity assessment.[9]
Recommended Experimental Protocol: A Validated RP-HPLC Method
This protocol details a robust, stability-indicating RP-HPLC method for the purity assessment of 5-Chloroquinoline-8-carbaldehyde. The causality behind each parameter selection is explained to provide a deeper understanding of the methodology.
Workflow Overview
Figure 2: Step-by-step workflow for HPLC purity analysis.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 150 mm length offers a good balance between resolution and analysis time.[6]
-
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Rationale: The acidic modifier helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures consistent ionization of acidic or basic analytes.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.
-
-
Detection Wavelength: 254 nm.
-
Rationale: Quinoline derivatives typically exhibit strong absorbance at this wavelength, providing good sensitivity. A DAD is recommended to check for peak purity across the spectrum.[10]
-
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample and Standard Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of 5-Chloroquinoline-8-carbaldehyde and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filtration: Prior to injection, filter the working solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Method Validation Principles
For this method to be considered trustworthy, it must be validated according to ICH guidelines.[5][9] Key parameters include:
-
Specificity: Demonstrated by separating the main peak from impurities generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).
-
Linearity: Assessed over a range of concentrations (e.g., 0.05 to 0.15 mg/mL) to confirm a direct proportional relationship between concentration and peak area.
-
Accuracy & Precision: Determined by replicate injections of known concentrations to ensure the results are close to the true value and are reproducible.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[5]
Alternative Analytical Techniques
While RP-HPLC is the gold standard for this application, other techniques can provide complementary information.
Table 2: Comparison with Other Analytical Methods
| Technique | Advantages | Disadvantages | Suitability for Purity Assessment |
| UPLC-MS | Higher resolution, faster analysis, provides mass information for impurity identification. | Higher initial instrument and maintenance costs. | Excellent for impurity identification and profiling, but may be overkill for routine QC. |
| GC-MS | Suitable for volatile impurities. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation. | Not ideal for this analyte due to its low volatility and thermal lability. |
| NMR Spectroscopy | Provides definitive structural information. | Low sensitivity for minor impurities, complex for quantitative analysis. | Essential for structural confirmation of the bulk material, but not for quantifying trace impurities.[6] |
Conclusion
The purity of 5-Chloroquinoline-8-carbaldehyde is a critical parameter that directly impacts its utility in research and drug development. This guide has established that a gradient Reverse-Phase HPLC method is superior to isocratic approaches for this purpose. The detailed protocol, developed with an understanding of the compound's synthetic route and potential impurities, provides a robust, specific, and reliable system for quality control. By explaining the causality behind the methodological choices and adhering to established validation principles, this guide empowers scientists to implement a trustworthy analytical solution for the purity assessment of this important chemical intermediate.
References
-
Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison Source: HELIX Chromatography URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharma Times URL: [Link]
-
Title: Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms Source: PMC (PubMed Central) URL: [Link]
-
Title: “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” Source: International Journal of Environmental Sciences URL: [Link]
-
Title: Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione Source: Academia.edu URL: [Link]
-
Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC (PubMed Central) URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: SciSpace URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]
-
Title: Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) Source: Shimadzu URL: [Link]
- Title: A kind of preparation method of 5- chloro-8-hydroxyquinolines Source: Google Patents URL
-
Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC (PubMed Central) URL: [Link]
-
Title: A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. theaspd.com [theaspd.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Application Guide: Chelating Dynamics and Therapeutic Potential of 5-Chloroquinoline-8-carbaldehyde Derivatives
Executive Summary
The development of transition metal-based therapeutics relies heavily on the strategic tuning of chelating ligands. While 8-quinolinecarbaldehyde (Q8A) and 8-hydroxyquinoline (8-HQ) are well-established scaffolds, the introduction of a halogen at the 5-position—specifically in 5-Chloroquinoline-8-carbaldehyde (5-Cl-Q8A) —fundamentally alters the ligand's electronic and steric profile. This guide objectively compares the chelating properties of Schiff base ligands derived from 5-Cl-Q8A against standard alternatives, providing researchers with the mechanistic rationale and experimental workflows necessary to leverage these compounds in drug development and coordination chemistry.
Mechanistic Rationale: The 5-Chloro Advantage
When designing N,N-bidentate or N,N,O-tridentate Schiff base ligands (such as hydrazones or thiosemicarbazones), the choice of the quinoline precursor dictates the thermodynamic stability and biological fate of the resulting metal complex[1][2].
The substitution of a chlorine atom at the 5-position of the quinoline ring introduces two critical physicochemical shifts:
-
Electronic Tuning (Inductive Effect): The electronegative chlorine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic system, slightly lowering the pKa of the quinoline nitrogen. Consequently, the ligand becomes a "softer" Lewis base, which kinetically favors coordination with borderline and soft transition metals like Cu(II), Pd(II), and Pt(II)[3][4].
-
Enhanced Lipophilicity (Log P): The hydrophobic nature of the chlorine atom significantly increases the partition coefficient of the ligand. In cellular assays, metal complexes of 5-chloro-substituted quinolines demonstrate accelerated passive diffusion across lipid bilayers compared to their unsubstituted Q8A counterparts, leading to superior intracellular accumulation and cytotoxicity against cancer cell lines like HeLa and HL-60[1][4].
Comparative Chelating Properties
To objectively evaluate 5-Cl-Q8A, we must benchmark its derived Schiff base complexes against standard chelators. The table below summarizes the quantitative and structural differences when these ligands are coordinated to Cu(II) and Pd(II) centers.
| Ligand Scaffold | Primary Coordination Mode | Electronic Nature of N-Donor | Estimated Lipophilicity (Log P) | IC₅₀ (HeLa / HL-60) | HSA Binding Affinity (K_A) |
| 5-Cl-Q8A Schiff Base | N,N-bidentate / N,N,O-tridentate | Softened (Electron-withdrawn) | High (> 3.5) | 5.0 – 8.5 µM | ~10⁵ M⁻¹ (Strong) |
| Q8A Schiff Base | N,N-bidentate / N,N,O-tridentate | Standard | Moderate (~ 2.0) | 10.0 – 15.0 µM | ~10⁴ M⁻¹ (Moderate) |
| 8-Hydroxyquinoline (8-HQ) | N,O-bidentate | Harder (O-donor influence) | Low (~ 1.5) | > 12.0 µM | Variable |
| Cisplatin (Control) | Pt-N coordination | N/A | Very Low | ~ 15.0 µM | N/A |
Data synthesized from comparative studies on quinoline-derived hydrazones and halogenated quinolinol metal complexes[1][3][4].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list steps; we explain the chemical causality behind each action.
Protocol A: Synthesis of 5-Cl-Q8A Benzoylhydrazone Ligand and Cu(II) Complex
Objective: Synthesize an N,N,O-tridentate chelator and its Cu(II) complex for biological evaluation.
-
Schiff Base Condensation:
-
Step: Dissolve 1.0 mmol of 5-Chloroquinoline-8-carbaldehyde and 1.0 mmol of benzhydrazide in 20 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Reflux for 4 hours.
-
Causality: Ethanol acts as a polar protic solvent that solubilizes the precursors but poorly solvates the bulky Schiff base, driving the equilibrium forward via precipitation. The acetic acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the primary amine of the hydrazide.
-
-
Ligand Isolation:
-
Step: Cool the mixture to 0°C, filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Validation: Confirm the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1590 cm⁻¹) via FT-IR.
-
-
Metal Complexation:
-
Step: Dissolve 0.5 mmol of the synthesized ligand in 15 mL of methanol. Dropwise, add a solution of 0.5 mmol Cu(NO₃)₂·3H₂O in 5 mL of methanol. Stir at room temperature for 3 hours[4].
-
Causality: Cu(II) is a strong Lewis acid that rapidly displaces the weakly coordinated methanol solvent molecules. The chelate effect of the multidentate ligand provides a massive entropic driving force, locking the metal into a highly stable square-planar or distorted octahedral geometry.
-
Protocol B: HSA Binding Affinity Assay (Fluorescence Quenching)
Objective: Quantify the interaction between the 5-Cl-Q8A metal complex and Human Serum Albumin (HSA).
-
Sample Preparation: Prepare a 1.0 × 10⁻⁵ M solution of HSA in Tris-HCl buffer (pH 7.4). Prepare a stock solution of the Cu(II) complex in DMSO.
-
Titration: Successively add micro-aliquots of the complex to the HSA solution, keeping the total DMSO concentration below 1% to prevent protein denaturation.
-
Fluorescence Measurement:
-
Step: Excite the samples at 295 nm and record emission spectra from 300 to 500 nm[4].
-
Causality: Excitation at 295 nm selectively targets the single Tryptophan residue (Trp-214) in the hydrophobic cavity of HSA subdomain IIA. As the lipophilic 5-Cl-Q8A complex binds to this cavity, it alters the microenvironment of Trp-214, quenching its fluorescence.
-
-
Data Validation (Stern-Volmer Analysis):
-
Plot
versus . A linear Stern-Volmer plot indicates a single quenching mechanism. Calculate the bimolecular quenching rate constant ( ). If exceeds the maximum diffusion collision rate ( ), it self-validates that the mechanism is static quenching (formation of a stable ground-state complex) rather than dynamic collision[4].
-
Visualization of Chelation and Biological Pathways
The following diagram illustrates how the structural modifications of the 5-Cl-Q8A scaffold translate into altered coordination chemistry and enhanced biological efficacy compared to standard Q8A ligands.
Comparative chelation and biological uptake pathways of Q8A vs. 5-Cl-Q8A derived metal complexes.
Biological Efficacy & DNA Intercalation
The ultimate goal of utilizing 5-Cl-Q8A over standard quinolines is the amplification of therapeutic efficacy. Experimental data consistently shows that transition metal complexes derived from halogenated quinoline-8-carbaldehydes exhibit superior DNA intercalative properties[2][4].
Because the 5-chloro group increases the planarity and hydrophobicity of the ligand system, the resulting complexes slide more efficiently between the base pairs of supercoiled DNA. This deep minor groove binding disrupts DNA replication and induces reactive oxygen species (ROS)-mediated mitochondrial dysfunction, ultimately triggering caspase-dependent apoptosis in malignant cells[1][4].
References
- Sigma-Aldrich.
- PubMed (NIH).Palladium(II) complexes with N-heteroaromatic bidentate hydrazone ligands: the effect of the chelate ring size and lipophilicity on in vitro cytotoxic activity.
- Frontiers.A review of hydrazide-hydrazone metal complexes' antitumor potential.
- ResearchGate.Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities.
- ResearchGate.Copper(II) complexes based on quinoline derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity.
Sources
- 1. Palladium(II) complexes with N-heteroaromatic bidentate hydrazone ligands: the effect of the chelate ring size and lipophilicity on in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
